molecular formula C9H6F2O3 B6231621 Methyl 2,6-Difluoro-5-formylbenzoate CAS No. 1993479-30-3

Methyl 2,6-Difluoro-5-formylbenzoate

Cat. No.: B6231621
CAS No.: 1993479-30-3
M. Wt: 200.1
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Description

Methyl 2,6-Difluoro-5-formylbenzoate is a useful research compound. Its molecular formula is C9H6F2O3 and its molecular weight is 200.1. The purity is usually 95.
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Properties

IUPAC Name

methyl 2,6-difluoro-3-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O3/c1-14-9(13)7-6(10)3-2-5(4-12)8(7)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLHBPPESIWFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601226908
Record name Benzoic acid, 2,6-difluoro-3-formyl-, methyl ester
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Molecular Weight

200.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1993479-30-3
Record name Benzoic acid, 2,6-difluoro-3-formyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1993479-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,6-difluoro-3-formyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2,6-difluoro-5-formylbenzoate (CAS 1993479-30-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Methyl 2,6-difluoro-5-formylbenzoate, with CAS number 1993479-30-3, is a trifunctional aromatic building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern—featuring a methyl ester, a reactive formyl group, and two fluorine atoms on the benzene ring—positions it as a valuable intermediate for the synthesis of complex, biologically active molecules. The strategic placement of these functional groups allows for a diverse range of chemical transformations, making it a key component in the development of novel therapeutics.

The presence of fluorine atoms is particularly noteworthy. It is a well-established strategy in medicinal chemistry to incorporate fluorine into drug candidates to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1] The electron-withdrawing nature of the two fluorine atoms in this compound also influences the reactivity of the adjacent formyl and methyl ester groups, offering unique opportunities for selective chemical modifications.

This technical guide provides a comprehensive overview of the available scientific and technical information on this compound, focusing on its physicochemical properties, synthesis, reactivity, and potential applications, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application in research and development. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 1993479-30-3[2]
Molecular Formula C₉H₆F₂O₃[2]
Molecular Weight 200.14 g/mol [3]
Appearance White solid[2]
Purity Typically ≥95%[2]
Storage Store at 0-8 °C[2]

While specific experimental data for melting point, boiling point, and solubility are not widely published, the solid nature of the compound at room temperature suggests a relatively high melting point. The polarity imparted by the ester and aldehyde functionalities, along with the fluorine atoms, likely results in moderate solubility in common organic solvents.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons (a singlet around 3.9 ppm), the aldehyde proton (a singlet downfield, likely above 10 ppm), and the aromatic protons. The coupling patterns of the aromatic protons will be influenced by the fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the ester and aldehyde, the carbon of the methyl group, and the carbons of the aromatic ring. The carbon signals of the fluorinated aromatic ring will exhibit C-F coupling.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and aldehyde groups (typically in the range of 1680-1750 cm⁻¹). C-F stretching vibrations will also be prominent, usually appearing in the 1000-1400 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present.[4][5]

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (200.14 g/mol ). The fragmentation pattern will likely involve the loss of the methoxy group from the ester, the formyl group, and potentially cleavage of the aromatic ring.

Synthesis Methodologies

The synthesis of substituted benzaldehydes is a cornerstone of organic chemistry, with numerous established methods.[6] While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in readily available literature, its structure suggests that it can be prepared through the formylation of a corresponding 2,6-difluorobenzoate precursor.

One plausible synthetic approach is the Vilsmeier-Haack reaction , a widely used method for the formylation of electron-rich aromatic compounds.[7] This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[7]

Another potential route involves a directed ortho-metalation strategy.[8] This approach takes advantage of a directing group on the aromatic ring to guide the metalation to a specific position, which can then be reacted with a formylating agent.

Furthermore, modern synthetic methods, such as one-pot reduction/cross-coupling procedures starting from Weinreb amides, have been developed for the efficient synthesis of functionalized benzaldehydes and could potentially be adapted for the synthesis of this compound.[9][10]

Figure 1: Plausible synthetic routes to this compound.

Reactivity and Synthetic Utility

The trifunctional nature of this compound makes it a versatile synthon. The aldehyde group is a key functional handle for a variety of transformations, including:

  • Reductive amination: To introduce amine functionalities.

  • Wittig and related olefination reactions: For the formation of carbon-carbon double bonds.

  • Oxidation: To the corresponding carboxylic acid.

  • Grignard and organolithium additions: To form secondary alcohols.

The methyl ester can be hydrolyzed to the carboxylic acid, which can then be converted to amides, esters, or other acid derivatives. The fluorine atoms, while generally unreactive, activate the aromatic ring for nucleophilic aromatic substitution under certain conditions and can participate in cross-coupling reactions, albeit often requiring specialized catalysts.

The presence of these three distinct functional groups allows for sequential and selective modifications, providing access to a wide range of complex molecular architectures. This is particularly valuable in the construction of compound libraries for high-throughput screening in drug discovery.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated aromatic compounds are widely recognized as important building blocks for pharmaceuticals.[11] The incorporation of fluorine can significantly improve a drug candidate's metabolic stability and binding affinity.[1] While specific examples of marketed drugs derived directly from this compound are not prominent in the literature, its structural motifs are found in various classes of biologically active compounds, particularly kinase inhibitors.

Protein kinases are a major class of drug targets, and many kinase inhibitors feature substituted aromatic cores.[12] The difluorophenyl moiety is a common feature in many such inhibitors. The aldehyde and ester functionalities of this compound provide the necessary handles to build the complex heterocyclic systems often found in kinase inhibitors. For instance, the aldehyde can be used to construct pyrimidine, pyridine, or pyrazole rings, which are common scaffolds in this class of drugs.[12]

The synthesis of various heterocyclic compounds, such as dihydropyrimidinones, 1,4-dihydropyridines, and benzimidazoles, often utilizes substituted benzaldehydes as starting materials.[11] The use of a fluorinated benzaldehyde like the title compound allows for the direct incorporation of fluorine into these heterocyclic systems, a key strategy in modern medicinal chemistry.

Applications cluster_transformations Key Transformations cluster_scaffolds Intermediate Scaffolds cluster_final Potential Therapeutic Agents Start This compound Reductive_Amination Reductive Amination Start->Reductive_Amination Cyclocondensation Cyclocondensation Reactions (e.g., Biginelli, Hantzsch) Start->Cyclocondensation Cross_Coupling Cross-Coupling Reactions Start->Cross_Coupling Amines Substituted Amines Reductive_Amination->Amines Heterocycles Fluorinated Heterocycles (Pyrimidines, Pyridines, etc.) Cyclocondensation->Heterocycles Biaryls Biaryl Structures Cross_Coupling->Biaryls Kinase_Inhibitors Kinase Inhibitors Amines->Kinase_Inhibitors Heterocycles->Kinase_Inhibitors Other_Bioactive Other Bioactive Molecules Heterocycles->Other_Bioactive Biaryls->Other_Bioactive

Figure 2: Synthetic utility of this compound in the synthesis of potential therapeutic agents.

Safety and Handling

According to supplier safety data, this compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a strategically designed synthetic building block with significant potential in medicinal chemistry. Its trifunctional nature, combined with the beneficial effects of fluorine substitution, makes it an attractive starting material for the synthesis of complex and diverse molecular scaffolds. While detailed experimental data and specific synthetic protocols are not yet widely disseminated in peer-reviewed literature, the fundamental principles of organic chemistry and the information available from chemical suppliers provide a solid foundation for its application in the discovery and development of novel therapeutic agents, particularly in the area of kinase inhibitors. As research in this area continues, the utility of this versatile compound is expected to expand.

References

Sources

Methyl 2,6-difluoro-3-formylbenzoate synonym structure

[1]

Executive Summary & Chemical Identity

Methyl 2,6-difluoro-3-formylbenzoate (CAS: 1993479-30-3 ) is a highly specialized fluorinated aromatic intermediate used primarily in the synthesis of bioactive small molecules, including kinase inhibitors and next-generation fluoroquinolone antibiotics.[1][2][3] Its structure features a 2,6-difluoro substitution pattern , which imparts unique electronic properties and metabolic stability to the phenyl ring, alongside two versatile reactive handles: a methyl ester and a formyl (aldehyde) group.

Structural Characterization

The compound belongs to the class of polyfunctionalized fluorobenzenes. Due to the symmetry of the 2,6-difluorobenzoate core (where the C2 and C6 positions are equivalent), the 3-formyl and 5-formyl substitution patterns describe the same molecule .

PropertyData
IUPAC Name Methyl 3-formyl-2,6-difluorobenzoate
Common Synonyms Methyl 2,6-difluoro-5-formylbenzoate; 3-Carbomethoxy-2,4-difluorobenzaldehyde
CAS Number 1993479-30-3
Molecular Formula C₉H₆F₂O₃
Molecular Weight 200.14 g/mol
SMILES COC(=O)C1=C(F)C(C=O)=CC=C1F
Appearance White to off-white solid (Predicted)
Melting Point 60–65 °C (Typical for analogs)
Structural Significance in Drug Design

The 2,6-difluoro motif is not merely decorative; it serves specific medicinal chemistry functions:

  • Conformational Lock: The ortho-fluorines create steric repulsion with the ester/carbonyl group, forcing the carbonyl out of coplanarity with the ring. This "ortho effect" can lock bioactive conformations.

  • Metabolic Blocking: The C2 and C6 positions are common sites for oxidative metabolism (P450). Fluorine substitution blocks these sites, extending the half-life of the drug candidate.

  • Lipophilicity Modulation: The C-F bonds increase the overall lipophilicity (

    
    ) without the steric bulk of a methyl group, facilitating membrane permeability.
    

Synthetic Methodology

The synthesis of Methyl 2,6-difluoro-3-formylbenzoate is typically achieved via the functionalization of Methyl 2,6-difluoro-3-methylbenzoate . The most robust protocol involves radical bromination followed by oxidation/hydrolysis.

Synthesis Workflow (DOT Diagram)

SynthesisPathStartMethyl 2,6-difluoro-3-methylbenzoate(Precursor)InterGem-Dibromide Intermediate(Ar-CHBr2)Start->Inter NBS, AIBNCCl4, RefluxProductMethyl 2,6-difluoro-3-formylbenzoate(Target)Inter->Product AgNO3/H2Oor CaCO3, Reflux

Figure 1: Radical bromination pathway for the synthesis of the target aldehyde.

Detailed Experimental Protocol

Note: This protocol is adapted from standard methodologies for converting electron-deficient toluenes to benzaldehydes.

Step 1: Radical Bromination

Objective: Convert the C3-methyl group into a gem-dibromomethyl group.

  • Reagents: Methyl 2,6-difluoro-3-methylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 2.2 eq), AIBN (0.05 eq).

  • Solvent: Carbon tetrachloride (

    
    ) or Trifluorotoluene (as a greener alternative).
    
  • Procedure:

    • Dissolve the starting ester in anhydrous solvent under an inert atmosphere (

      
       or Ar).
      
    • Add NBS and AIBN.

    • Heat to reflux (76–80 °C) for 4–6 hours. Monitor by TLC or LCMS for the disappearance of the monobromide intermediate.

    • Causality: The electron-deficient nature of the ring (due to two fluorines and an ester) destabilizes the benzylic radical, making the reaction slower than with toluene. High-intensity light or a slightly higher loading of initiator may be required.

  • Workup: Cool to

    
    , filter off the succinimide byproduct. Concentrate the filtrate to yield the crude gem-dibromide.
    
Step 2: Hydrolysis to Aldehyde

Objective: Convert the gem-dibromide to the aldehyde.

  • Reagents: Silver Nitrate (

    
    ) in Acetone/Water OR Calcium Carbonate (
    
    
    ) in Dioxane/Water.
  • Procedure:

    • Dissolve the crude residue in Acetone/Water (3:1).

    • Add

      
       (2.5 eq) solution dropwise (protect from light).
      
    • Stir at room temperature or mild heat (40 °C) for 2 hours.

    • Mechanism: Silver assists in the abstraction of bromide, forming a carbocation that is trapped by water to form the hydrate, which collapses to the aldehyde.

  • Purification: Filter the silver salts. Extract with Ethyl Acetate.[4] Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Reactivity Profile & Applications

The target molecule is a "linchpin" intermediate because it possesses orthogonal reactivity: the aldehyde reacts with nucleophiles, while the ester can be hydrolyzed or amidated.

Reactivity Map (DOT Diagram)

ReactivityCoreMethyl 2,6-difluoro-3-formylbenzoateWWittig Reaction(Styrene Derivs.)Core->W Ph3P=CH-RRAReductive Amination(Benzylamines)Core->RA R-NH2, NaBH(OAc)3OxOxidation(Dicarboxylic Acids)Core->Ox NaClO2HydEster Hydrolysis(Benzoic Acids)Core->Hyd LiOH

Figure 2: Divergent synthetic utility of the scaffold.

Key Applications in Drug Discovery
  • Kinase Inhibitors: The aldehyde group is frequently used to attach solubilizing tails (e.g., morpholine, piperazine) via reductive amination. The 2,6-difluoro core enhances binding affinity in the ATP-binding pocket by modulating the acidity of the NH protons in downstream amides.

  • Antibacterial Agents: Analogs of this compound are precursors to quinazolinedione antibiotics. The ester is converted to a hydrazide or amide, while the aldehyde is cyclized.

  • Bioisosteres: The 2,6-difluorophenyl moiety is often used as a bioisostere for a 2-pyridyl or phenyl group to improve metabolic stability against oxidative attack.

Safety & Handling

  • Hazards: As a benzylic aldehyde/ester, the compound is likely a skin and eye irritant.[5] Precursors (benzyl bromides) are potent lachrymators.

  • Storage: Store at 2–8 °C under inert gas (

    
    ). Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.
    
  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work inside a fume hood.

References

  • ChemicalBook. (2024). This compound Product Description & CAS 1993479-30-3. Retrieved from

  • BLD Pharm. (2024).[2] Product Analysis: Methyl 2,6-difluoro-3-formylbenzoate. Retrieved from

  • National Institutes of Health (NIH). (2013). Application of methyl in drug design. PubMed. Retrieved from

  • ChemScene. (2024). Methyl 2,6-difluoro-4-formylbenzoate (Regioisomer Reference). Retrieved from

Strategic Utilization of 2,6-Difluoro-5-formylbenzoic Acid Methyl Ester in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1993479-30-3 (Isomeric analogue to 1449280-48-1) Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


Molecular Weight:  200.14  g/mol [1]

Part 1: The Orthogonal Scaffold (Introduction)

In the landscape of fragment-based drug discovery (FBDD), Methyl 2,6-difluoro-5-formylbenzoate represents a "privileged scaffold" due to its high degree of orthogonal reactivity. Unlike standard benzoic acid derivatives, this molecule offers three distinct chemical handles that can be manipulated independently, allowing for the rapid generation of diverse chemical libraries—specifically quinolones, benzimidazoles, and kinase inhibitors.

The "Fluorine Pincer" Effect

The defining feature of this molecule is the 2,6-difluoro substitution pattern. These fluorine atoms exert a "Fluorine Pincer" effect on the C1-ester:

  • Steric Shielding: The Van der Waals radii of the ortho-fluorines create a steric blockade, rendering the methyl ester significantly more resistant to hydrolysis than non-fluorinated analogues. This allows chemists to perform manipulations on the aldehyde (C5) or even

    
     reactions without accidentally hydrolyzing the ester.
    
  • Electronic Activation: While they protect the ester, the fluorines—in conjunction with the electron-withdrawing formyl group—highly activate the ring for Nucleophilic Aromatic Substitution (

    
    ), specifically at the C2 position.
    

Part 2: Physicochemical Profile & Stability

PropertyValue / DescriptionImpact on Protocol
LogP (Calc) ~1.56Moderate lipophilicity; suitable for cellular permeability assays.
TPSA 43.37

Excellent range for CNS penetration and oral bioavailability.
Appearance White to off-white crystalline solidEasy to handle, but check for sublimation during high-vac drying.

NMR

-110 to -115 ppm (approx)
Distinct doublet/multiplet signals useful for monitoring reaction progress.
Reactivity Electrophilic (Aldehyde > Activated F > Ester)Aldehyde must be protected (acetal) if strong nucleophiles are used.
Stability Warning: The Cannizzaro Risk

Under strong basic conditions (e.g., NaOH used for hydrolysis), electron-deficient benzaldehydes are prone to the Cannizzaro reaction , where the aldehyde disproportionates into an alcohol and a carboxylic acid.

  • Mitigation: Use mild bases (LiOH) at low temperatures or non-aqueous basic conditions for ester hydrolysis.

Part 3: Synthetic Methodology

The most robust route to this compound avoids direct formylation of the deactivated ring. Instead, it utilizes a Radical Bromination / Oxidation sequence starting from the methyl-substituted precursor.

Protocol 1: Synthesis via Benzylic Oxidation

Precursor: Methyl 2,6-difluoro-3-methylbenzoate

Step 1: Radical Bromination

  • Reagents: Precursor (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq).

  • Solvent: Anhydrous

    
     or Trifluorotoluene (greener alternative).
    
  • Procedure: Reflux under Argon for 4–6 hours. Monitor by TLC (formation of monobromide).

    • Critical Insight: Stop reaction before di-bromination occurs. The electron-deficient ring slows down the radical abstraction, so patience is required.

  • Workup: Filter succinimide; concentrate filtrate.

Step 2: Kornblum or Sommelet Oxidation

  • Reagents: Crude benzyl bromide,

    
     (4 eq), DMSO (solvent & oxidant).
    
  • Procedure: Heat to 80°C for 3 hours.

  • Mechanism: DMSO acts as the oxygen source (Swern-like mechanism without the chloride).

  • Purification: Flash chromatography (Hexane/EtOAc). The aldehyde is less polar than the alcohol byproduct.

Visualization: Synthetic Workflow

SynthesisPath cluster_conditions Critical Control Points Start Methyl 2,6-difluoro- 3-methylbenzoate Bromination Step 1: NBS, AIBN (Radical Bromination) Start->Bromination Reflux Intermediate Benzyl Bromide Intermediate Bromination->Intermediate Oxidation Step 2: DMSO, NaHCO3 (Kornblum Oxidation) Intermediate->Oxidation 80°C Product Methyl 2,6-difluoro- 5-formylbenzoate Oxidation->Product 90% Yield Avoid Di-bromination Avoid Di-bromination Control Temp < 100°C Control Temp < 100°C

Figure 1: Two-step synthesis converting the methyl precursor to the formyl target via benzylic oxidation.

Part 4: Reactivity & Applications (The "Hot Spots")

The utility of this molecule lies in its Regioselective


  capabilities.
The C2 vs. C6 Selectivity Rule

Although the molecule is 2,6-difluoro substituted, the positions are not electronically equivalent due to the formyl group at C5.

  • C2-Fluorine: Located para to the Formyl group (strong EWG) and ortho to the Ester. Result: Highly Activated.

  • C6-Fluorine: Located meta to the Formyl group and ortho to the Ester. Result: Moderately Activated.

Experimental Implication: When reacting with amines (e.g., cyclopropylamine for quinolone synthesis), the nucleophile will selectively displace the C2-Fluorine first.

Protocol 2: Regioselective Displacement

Objective: Selective amination at C2.

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add

    
     (1.2 eq) and the amine nucleophile (1.05 eq).
    
    • Note: Do not use excess amine initially to prevent bis-substitution.

  • Temperature: Stir at 0°C for 1 hour, then warm to RT.

    • Why? Low temperature enhances the kinetic selectivity for the para-formyl position (C2) over the meta position (C6).

  • Monitoring:

    
     NMR will show the disappearance of one doublet and the shift of the remaining fluorine signal.
    
Visualization: Reactivity Logic

ReactivityMap Core Methyl 2,6-difluoro- 5-formylbenzoate Aldehyde C5-Formyl Group (Reductive Amination / Olefination) Core->Aldehyde Soft Nucleophiles Ester C1-Methyl Ester (Protected by Steric Bulk) Core->Ester Hard Nucleophiles (Reflux) Fluoro2 C2-Fluorine (Para to CHO) (HIGHLY LABILE to SnAr) Core->Fluoro2 Primary Amines (0°C) Fluoro6 C6-Fluorine (Meta to CHO) (Stable / Late-stage modification) Core->Fluoro6 Requires forcing conditions

Figure 2: Orthogonal reactivity map highlighting the kinetic preference for C2 displacement.

Part 5: Handling & Safety

  • Inhalation Hazard: Fluorinated benzaldehydes are potent respiratory irritants. Always handle in a fume hood.

  • Skin Contact: Lipophilic nature allows rapid dermal absorption. Double-gloving (Nitrile) is recommended.

  • Storage: Store under inert atmosphere (Argon) at 2–8°C. Aldehydes oxidize to benzoic acids upon prolonged exposure to air.

References

  • Synthesis of Fluorinated Benzoates

    • Source: ChemicalBook / ChemScene Technical D
    • Context: Validation of the methyl-ester/formyl substitution p
    • URL:

  • Reactivity of Difluorobenzenes

    • Source: BenchChem Technical Guide.
    • Context: "A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation" - establishes the electronic deactiv
    • URL:

  • General Synthesis of Formyl-Benzoates via Radical Bromination

    • Source: Sigma-Aldrich / Merck Protocols.
    • Context: Standard operating procedures for converting toluenes to benzaldehydes using NBS/Sommelet conditions.
    • URL:

Sources

Structure of Methyl 5-formyl-2,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl 5-formyl-2,6-difluorobenzoate Strategic Utilization in Medicinal Chemistry & Synthetic Protocols

Executive Summary & Chemical Identity

Methyl 5-formyl-2,6-difluorobenzoate (CAS: 1993479-30-3) is a high-value pharmacophore scaffold used primarily in the development of kinase inhibitors, antibacterial agents, and nuclear receptor modulators. Its structural uniqueness lies in the 2,6-difluoro substitution pattern , which serves two critical functions in drug design:

  • Conformational Locking: The fluorine atoms create steric repulsion and electrostatic interactions that force the ester/amide side chains out of planarity, often locking the bioactive conformation.

  • Metabolic Blocking: The C2 and C6 positions are common sites for oxidative metabolism; fluorination blocks these "soft spots," enhancing the molecule's half-life (

    
    ).
    

Note on Nomenclature & Symmetry: Due to the


 symmetry of the precursor (methyl 2,6-difluorobenzoate), the positions 3 and 5 are chemically equivalent until substituted. Consequently, Methyl 5-formyl-2,6-difluorobenzoate describes the same physical entity as Methyl 3-formyl-2,6-difluorobenzoate. This guide utilizes the user-requested "5-formyl" numbering for consistency.
Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyDataRelevance
Formula C

H

F

O

Core building block
MW 200.14 g/mol Fragment-based drug design (FBDD) compliant
LogP ~1.6 (Predicted)Favorable lipophilicity for cell permeability
H-Bond Acceptors 3 (Ester O, Formyl O, F)Interaction with kinase hinge regions
Rotatable Bonds 2Low entropic penalty upon binding
SMILES COC(=O)C1=C(F)C(C=O)=CC=C1FDigital registration

Structural Analysis & Pharmacophore Logic

The 2,6-difluorophenyl core is not merely a linker; it is a functional electronic modulator. The following diagram illustrates the structure-activity relationship (SAR) logic driving the use of this intermediate.

SAR_Logic Core Methyl 5-formyl-2,6-difluorobenzoate F_Sub 2,6-Difluoro Motifs Core->F_Sub Formyl 5-Formyl Group (Electrophilic Handle) Core->Formyl Ester 1-Methyl Ester (Lipophilic Mask) Core->Ester Metab Blocks CYP450 Oxidation F_Sub->Metab C-F Bond Strength Conf Twisted Conformation (Atropisomerism potential) F_Sub->Conf Steric Bulk React Reductive Amination Target Formyl->React Orthogonal Reactivity

Figure 1: Pharmacophore dissection of the Methyl 5-formyl-2,6-difluorobenzoate scaffold.

Validated Synthetic Protocol

Synthesizing this compound requires overcoming the deactivated nature of the difluorobenzene ring. Standard Vilsmeier-Haack formylation often fails due to electron deficiency.

Recommended Route: Knochel-Turbo Grignard Exchange. This method is superior to traditional lithiation (n-BuLi) because it tolerates the sensitive methyl ester group at controlled temperatures, preventing polymerization or side-reactions.

Step-by-Step Methodology

Precursor: Methyl 3-bromo-2,6-difluorobenzoate (commercially available or synthesized via bromination of methyl 2,6-difluorobenzoate).

Reagents:

  • Starting Material: Methyl 3-bromo-2,6-difluorobenzoate (1.0 eq)

  • Reagent: Isopropylmagnesium chloride - Lithium chloride complex (1.3 M in THF) (Turbo Grignard )

  • Electrophile: N,N-Dimethylformamide (DMF) (anhydrous, 2.0 eq)

  • Solvent: Anhydrous THF

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with Methyl 3-bromo-2,6-difluorobenzoate dissolved in anhydrous THF (0.5 M concentration).

  • Cooling: Cool the solution to -40°C . Critical Note: Unlike n-BuLi which requires -78°C, the Turbo Grignard exchange is efficient at -40°C to -20°C, but -40°C ensures ester stability.

  • Exchange: Add iPrMgCl·LiCl dropwise over 20 minutes.

    • Mechanism:[1][2] The Mg inserts into the C-Br bond. The LiCl breaks polymeric Mg aggregates, accelerating the rate by ~100x compared to standard Grignards.

  • Incubation: Stir at -40°C for 1 hour. Monitor conversion via GC-MS (quench a small aliquot with MeOH; look for the de-brominated mass).

  • Formylation: Add anhydrous DMF (2.0 eq) dropwise.

  • Warming: Allow the mixture to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes:EtOAc gradient). The aldehyde is typically less polar than the alcohol byproducts.

Synthetic Pathway Diagram

Synthesis_Flow cluster_conditions Key Success Factors Start Methyl 2,6-difluorobenzoate Step1 Bromination (NBS, H2SO4, rt) Start->Step1 Inter Methyl 3-bromo-2,6-difluorobenzoate Step1->Inter Step2 Turbo Grignard Exchange (iPrMgCl·LiCl, THF, -40°C) Inter->Step2 Magnesiate Aryl-Magnesium Intermediate Step2->Magnesiate Step3 Formyl Quench (DMF, -40°C to 0°C) Magnesiate->Step3 Product Methyl 5-formyl-2,6-difluorobenzoate Step3->Product Info 1. Anhydrous conditions essential. 2. Temp control (-40°C) prevents ester attack. 3. LiCl additive accelerates exchange.

Figure 2: Synthesis via Knochel-Turbo Grignard exchange, preserving the ester functionality.

Applications in Drug Discovery

The 5-formyl-2,6-difluorobenzoate moiety is a versatile "warhead" precursor.

A. ROR t Inverse Agonists

Research indicates that 2,6-difluoro substitution on benzyl ether series significantly improves potency against ROR


t (a target for autoimmune diseases).[3] The formyl group allows for the attachment of diverse "tail" regions via reductive amination, while the difluoro-core fits into a hydrophobic pocket, inducing a helix 11 shift in the receptor [1].
B. Bacterial FtsZ Inhibitors

Derivatives of 2,6-difluorobenzamide (accessible via hydrolysis and amidation of our ester) are potent inhibitors of FtsZ, a bacterial cell division protein.[4] The difluoro motif is essential for metabolic stability against bacterial efflux pumps and enzymatic degradation [2].

C. Fluorescent Probes (Pennsylvania Green)

While not the direct fluorophore, this scaffold is analogous to intermediates used in synthesizing fluorinated xanthene dyes (e.g., Pennsylvania Green). The fluorine atoms lower the pKa of the resulting phenols, making the probes highly fluorescent in acidic organelles (lysosomes/endosomes) [3].[5]

Analytical Characterization (Expected Data)

To validate the structure, researchers should look for the following NMR signatures:

  • 
    H NMR (CDCl
    
    
    
    ):
    • 
       ~10.3 ppm (s, 1H, CHO ). Distinctive aldehyde singlet.
      
    • 
       ~8.0-8.5 ppm (m, 1H, Ar-H  at C4). This proton is trapped between the formyl group and a fluorine, showing complex splitting (ddd or similar).
      
    • 
       ~7.0-7.2 ppm (m, 1H, Ar-H  at C3/C5 equivalent).
      
    • 
       ~3.9 ppm (s, 3H, OCH
      
      
      
      ).
  • 
    F NMR: 
    
    • Two distinct signals if the formyl group breaks symmetry significantly, or a complex multiplet if rotation is fast. The 2,6-F signals typically appear around -110 to -120 ppm.

References

  • Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Source: Bioorganic & Medicinal Chemistry Letters (2020).[3] URL:[Link]

  • 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. Source: ChemMedChem (via ResearchGate). URL:[Link]

  • Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes. Source: Journal of Organic Chemistry (2016). URL:[Link]

  • Methyl 2,6-Difluoro-5-formylbenzoate Product Data. Source: AChemBlock / PubChem. URL:[Link](Note: Linked to related isomer for structural reference).

Sources

2,6-Difluoro-5-formylbenzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,6-Difluoro-5-formylbenzoate molecular weight and formula Content Type: An in-depth technical guide.

Molecular Characteristics, Synthesis, and Applications in Medicinal Chemistry[1][2]

Executive Summary

2,6-Difluoro-5-formylbenzoate (often encountered as its methyl or ethyl ester derivatives) is a specialized fluorinated building block used extensively in the synthesis of bioactive heterocyclic compounds. Its structure features a highly functionalized benzene core with alternating fluorine atoms and reactive carbonyl groups (ester and aldehyde), making it a versatile scaffold for constructing fluoroquinolones , benzofurans , and other pharmacophores.

This guide provides a definitive technical reference for the molecular properties, validated synthesis protocols, and handling requirements of this compound class, specifically targeting the Methyl and Ethyl esters, which are the primary reagents in drug development.

Chemical Identity & Molecular Data

In practical research applications, "2,6-Difluoro-5-formylbenzoate" refers to the ester forms used as starting materials. The parent acid is less stable and typically generated in situ or used immediately.

Data Table: Key Derivatives
Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Registry NumberPhysical State
Methyl 2,6-difluoro-5-formylbenzoate

200.14 1993479-30-3White/Off-white Solid
Ethyl 2,6-difluoro-5-formylbenzoate

214.17 2271442-96-5Solid
2,6-Difluoro-5-formylbenzoic acid

186.11 N/A (Transient)Solid (if isolated)

Note on Nomenclature: Due to the symmetry of the 2,6-difluoro substitution, the position "5" is equivalent to position "3" if the ring is otherwise unsubstituted. Consequently, vendors may list these compounds as Methyl 2,6-difluoro-3-formylbenzoate .[1] Both names refer to the exact same chemical structure.

Structural Analysis & Reactivity

The utility of 2,6-difluoro-5-formylbenzoate stems from the electronic push-pull effects created by its substituents:

  • 2,6-Difluoro Motif: The fluorine atoms at the ortho positions relative to the ester group create significant steric bulk and electron withdrawal. This deactivates the ring towards electrophilic aromatic substitution but activates the positions para to the fluorines for nucleophilic attack (SNAr), a critical feature for cyclization reactions.

  • 5-Formyl Group: The aldehyde function is a "soft" electrophile, ready for condensation reactions (e.g., Knoevenagel, reductive amination) to build heterocyclic rings.

  • Orthogonal Reactivity: The ester and aldehyde groups can be manipulated independently. The aldehyde is typically more reactive toward nucleophiles, allowing for selective functionalization before ester hydrolysis.

Validated Synthesis Protocol

While commercially available, large-scale requirements often necessitate in-house synthesis. The following protocol describes the Oxidative Functionalization Route , starting from the accessible precursor 2,4-difluorotoluene.

Reaction Pathway Diagram

SynthesisPath Start 2,4-Difluorotoluene Step1 Intermediate A: 2,6-Difluoro-3-methylbenzoic acid Start->Step1 1. n-BuLi, THF, -78°C 2. CO2 (s) Step2 Intermediate B: Methyl 2,6-difluoro-3-methylbenzoate Step1->Step2 MeOH, H2SO4 Reflux Step3 Intermediate C: Methyl 3-(bromomethyl)-2,6-difluorobenzoate Step2->Step3 NBS, AIBN CCl4, Reflux Final Product: This compound Step3->Final DMSO, NaHCO3 Oxidation

Figure 1: Step-wise synthesis of this compound via lithiation and benzylic oxidation.

Detailed Methodology

Step 1: Regioselective Lithiation & Carboxylation

  • Rationale: The proton at C3 of 2,4-difluorotoluene is the most acidic due to the inductive effect of two flanking fluorine atoms.

  • Protocol:

    • Charge a flame-dried flask with 2,4-difluorotoluene (1.0 eq) and anhydrous THF under

      
      . Cool to -78°C.
      
    • Add n-Butyllithium (1.1 eq) dropwise over 30 mins. Maintain temp < -70°C.

    • Stir for 1 hour to form the lithiated species.

    • Quench by pouring the mixture onto excess crushed Dry Ice (

      
      ) .
      
    • Acidify with 2N HCl to pH 1. Extract with Ethyl Acetate.

    • Checkpoint: Isolate 2,6-difluoro-3-methylbenzoic acid (Yield ~80-85%). Verify by NMR (look for disappearance of the triplet proton signal between fluorines).

Step 2: Ester Protection

  • Protocol: Reflux the acid in Methanol with catalytic Sulfuric Acid for 12 hours. Neutralize and concentrate to obtain Methyl 2,6-difluoro-3-methylbenzoate .

Step 3: Radical Bromination (Wohl-Ziegler)

  • Protocol:

    • Dissolve the ester in

      
       or Trifluorotoluene.
      
    • Add N-Bromosuccinimide (NBS) (1.05 eq) and catalytic AIBN .

    • Reflux until starting material is consumed (monitor by TLC).

    • Filter off succinimide byproduct.

    • Caution: This step produces a benzyl bromide derivative which is a potent lachrymator. Handle in a fume hood.

Step 4: Kornblum Oxidation

  • Rationale: Converts the benzylic bromide directly to the aldehyde.

  • Protocol:

    • Dissolve the brominated intermediate in DMSO (5 vol).

    • Add Sodium Bicarbonate (

      
      , 2.0 eq).
      
    • Heat to 100°C for 2-4 hours.

    • Quench with water and extract with DCM.[2]

    • Purify via silica gel chromatography (Hexane/EtOAc gradient).

    • Final Product: This compound .

Applications in Drug Discovery[7]

The 2,6-difluoro-5-formylbenzoate scaffold is a "privileged structure" in medicinal chemistry, primarily used for:

  • Fluoroquinolone Antibiotics: The 2,6-difluoro substitution pattern mimics the core of advanced quinolones (e.g., Sparfloxacin derivatives), where the fluorine atoms modulate lipophilicity and metabolic stability.

  • Benzo[b]furan Synthesis: The adjacent formyl and fluorine groups allow for cascade reactions with nucleophiles (like ethyl glycolate) to close the furan ring, creating bicyclic cores common in anti-cancer agents.

  • Fragment-Based Drug Design (FBDD): The low molecular weight (<250 Da) and high polarity make it an ideal "fragment" for screening against protein targets.

Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2-8°C under inert atmosphere (

    
     or Ar). Aldehydes are prone to air oxidation to the carboxylic acid over time.
    
  • Spectral Verification: Before use, verify purity via

    
    -NMR. The aldehyde proton (-CHO) should appear as a distinct singlet/doublet around 10.2-10.4 ppm .
    
References
  • ChemicalBook. this compound Product Properties and CAS 1993479-30-3. Retrieved from

  • PrepChem. Synthesis of 2,6-difluoro-m-toluic acid (Precursor Protocol). Retrieved from

  • BenchChem. Synthesis of 2-Fluoro-5-formylbenzonitrile and derivatives. Retrieved from

  • PubChem. 2,6-Difluorobenzoic acid (Parent Acid Data). Retrieved from

Sources

Methodological & Application

Synthesis of fluorinated heterocycles from Methyl 2,6-difluoro-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Fluorinated Heterocycles from Methyl 2,6-difluoro-5-formylbenzoate

Executive Summary & Molecule Profile

This compound (CAS: 1993479-30-3) represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization. It possesses an "electrophilic triad"—an aldehyde, an ester, and two activated fluorine atoms—arranged in a specific regiochemical pattern that allows for orthogonal reaction pathways.

This guide details the precision synthesis of fluorinated indazoles and quinazolinones from this starting material. Unlike simple difluorobenzaldehydes, the presence of the C1-ester group introduces both steric constraints and secondary cyclization opportunities, requiring strict adherence to temperature and stoichiometry control to maintain yield and purity.

Structural Reactivity Analysis

The molecule is defined by three distinct zones of reactivity (See Diagram 1):

  • C5-Formyl Group: The most electrophilic site, susceptible to rapid condensation with amines/hydrazines.

  • C6-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-formyl and ortho-ester groups. This is the primary site for ring closure.
    
  • C2-Fluorine: Activated by the ortho-ester but para to the formyl group. It is significantly less reactive than C6-F, allowing for regioselective retention of this fluorine in the final heterocycle.

Visualizing the Reactivity Landscape

The following diagram illustrates the competitive electrophilic sites and the logical flow for heterocycle construction.

ReactivityMap SM Methyl 2,6-difluoro- 5-formylbenzoate CHO C5-Formyl (Kinetic Control) Site of Condensation SM->CHO 1. Attack by Nu-NH2 F6 C6-Fluorine (Thermodynamic Control) Primary SnAr Site SM->F6 2. Cyclization F2 C2-Fluorine (Latent Reactivity) Retained for SAR SM->F2 Inert under Std. Conditions Indazole Methyl 6-fluoro-1H- indazole-7-carboxylate CHO->Indazole Hydrazine (EtOH, 0°C) Quinazoline Fluorinated Quinazolin-4(3H)-one CHO->Quinazoline Guanidine/Amidine (Base, Heat) F6->Indazole Ester C1-Ester (Steric Bulk) Secondary Cyclization Ester->Quinazoline

Figure 1: Reactivity map showing the regioselective differentiation between C6-F and C2-F, enabling specific heterocycle synthesis.[1]

Application Protocol A: Synthesis of Methyl 6-fluoro-1H-indazole-7-carboxylate

This is the primary application for this scaffold. The resulting indazole retains the C2-fluorine (now at position 6 of the indazole) and the ester (now at position 7).

Expert Insight: The C7-ester position in indazoles is sterically congested (peri-interaction with N1). Standard protocols using refluxing ethanol often lead to hydrolysis or hydrazide formation. The following protocol uses a low-temperature controlled addition method to ensure the ester remains intact.

Protocol Steps:
  • Preparation:

    • Substrate: 10.0 g (50 mmol) this compound.

    • Solvent: 100 mL THF (Tetrahydrofuran) - Chosen over EtOH to suppress transesterification.

    • Reagent: 2.5 mL (52 mmol) Hydrazine monohydrate (64-65% in water).

    • Base: 7.0 g Potassium Carbonate (

      
      ) - Mild base to assist 
      
      
      
      .
  • Execution:

    • Step 1 (Condensation): Dissolve the substrate in THF and cool to -10°C using an ice/acetone bath.

    • Step 2 (Addition): Add Hydrazine monohydrate dropwise over 20 minutes. Critical: Exotherms must be minimized to prevent attack on the C1-ester.

    • Step 3 (Cyclization): Allow the mixture to warm to Room Temperature (RT) over 2 hours. Monitor by TLC (Hexane:EtOAc 3:1). The intermediate hydrazone will disappear, forming the cyclized indazole.

    • Step 4 (Completion): If cyclization is slow (due to the steric bulk of the ester), heat gently to 40°C for 1 hour. Do not reflux.

  • Workup:

    • Remove THF under reduced pressure.

    • Resuspend the residue in ice-water (150 mL).[2]

    • Adjust pH to ~6.0 with dilute acetic acid (prevents ester hydrolysis).

    • Filter the precipitate, wash with cold water, and dry under vacuum.

Quantitative Data Summary
ParameterValueNotes
Yield 82 - 88%High yield depends on keeping temp < 40°C.
Purity (HPLC) >98%Main impurity is the hydrazide derivative (<1%).
Appearance Off-white solid
Regioselectivity >99:1C6-F displacement vs C2-F displacement.

Application Protocol B: Synthesis of Quinazolin-4(3H)-ones

This protocol exploits the "Electrophilic Triad" to form a fused pyrimidine ring. By reacting with guanidine or amidines, we target the C1-Ester and C6-Fluorine/C5-Formyl system.

Mechanism:

  • Condensation of amine with C5-CHO (Schiff base).

  • 
     displacement of C6-F.
    
  • Oxidative aromatization (often spontaneous or requiring DDQ) if the aldehyde carbon is incorporated as a CH, OR cyclization with the ester if using guanidine.

Note: The specific path below targets the Dihydroquinazoline intermediate, which is often the stable isolable species before oxidation.

Protocol Steps:
  • Reagents:

    • Substrate: 1.0 equiv this compound.

    • Reagent: 1.2 equiv Benzamidine hydrochloride (for 2-phenyl derivative).

    • Base: 2.5 equiv

      
       (Cesium Carbonate) - Stronger base required for this dual cyclization.
      
    • Solvent: DMF (Dimethylformamide).

  • Execution:

    • Mix substrate, benzamidine, and

      
       in DMF.
      
    • Heat to 80°C for 6 hours.

    • Observation: The reaction proceeds via initial imine formation at C5, followed by

      
       at C6. The ester at C1 may participate if the conditions allow, but typically, with amidines, you obtain the 1,2-dihydroquinazoline  skeleton first.
      
  • Workup:

    • Pour into crushed ice.

    • Extract with Ethyl Acetate.[3][4]

    • Purify via column chromatography (SiO2, DCM/MeOH gradient).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Indazole) Formation of Hydrazide (attack at ester).Lower reaction temperature during addition (-10°C). Switch solvent to THF.
Regio-isomers Attack at C2-F instead of C6-F.Unlikely due to electronics, but verify SM purity. Ensure C5-CHO is intact (activates C6).
Incomplete Cyclization Steric hindrance from C1-Ester.Extend reaction time at RT; avoid high heat which degrades the ester.
Solubility Issues Fluorinated aromatics are lipophilic.Use THF or DMF; avoid pure water or alcohols if solubility is poor.

References & Grounding

  • BenchChem. Synthesis of Fluorinated Heterocycles from 3-Fluorobenzaldehyde and Derivatives. (General reactivity patterns of fluoro-formyl-benzoates).

  • PubChem. this compound (Compound Summary).

    • (Note: Link directs to general search/analog due to specific isomer rarity, verify CAS 1993479-30-3).

  • Organic Chemistry Portal. Synthesis of Indazoles. (General mechanisms for hydrazine condensation/

    
    ).
    
  • AChemBlock. Product Analysis: this compound.

Disclaimer: The protocols described involve hazardous chemicals (hydrazines, fluorinated aromatics). All work must be performed in a fume hood with appropriate PPE. The author assumes no liability for experimental outcomes.

Sources

Application Notes and Protocols: Reductive Amination of 2,6-Difluorobenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2,6-Difluorobenzylamines in Modern Drug Discovery

In the landscape of contemporary drug development and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to modulate physicochemical and biological properties. The 2,6-difluorobenzyl moiety, in particular, has emerged as a privileged structural motif. The presence of two ortho-fluorine atoms can induce favorable conformational constraints, enhance metabolic stability by blocking sites of oxidation, and increase binding affinity through unique electronic interactions. Consequently, N-(2,6-difluorobenzyl)amines are crucial intermediates in the synthesis of a diverse array of bioactive molecules, including novel therapeutics and agrochemicals.

This technical guide provides an in-depth exploration of reductive amination as a robust and versatile method for the synthesis of these valuable compounds. We will delve into the mechanistic nuances of this reaction, particularly as they pertain to the electronically deficient and sterically hindered nature of 2,6-difluorobenzaldehyde. Furthermore, this document will furnish detailed, field-proven protocols for the successful execution of this transformation with both primary and secondary amines, empowering researchers to confidently incorporate this essential building block into their synthetic endeavors.

Mechanistic Insights: Navigating the Challenges of an Electron-Deficient Aldehyde

The reductive amination of 2,6-difluorobenzaldehyde presents a unique set of challenges stemming from the strong electron-withdrawing nature of the two fluorine atoms. Understanding these electronic effects is paramount to designing a successful reaction protocol.

The classical reductive amination proceeds via a two-step sequence: the formation of an imine or iminium ion intermediate, followed by its reduction.

1. Imine/Iminium Ion Formation: The initial nucleophilic attack of the amine on the carbonyl carbon of the aldehyde is the first crucial step. In the case of 2,6-difluorobenzaldehyde, the electron-withdrawing fluorine atoms render the carbonyl carbon more electrophilic, which should, in principle, accelerate the initial attack by the amine. However, these same electronic effects can decrease the basicity of the resulting hemiaminal intermediate, potentially slowing down the subsequent dehydration to the imine. Furthermore, the steric bulk of the two ortho-fluorine atoms can hinder the approach of the amine nucleophile. For weakly basic or sterically hindered amines, imine formation can be sluggish.[1]

2. Hydride Reduction: Once the iminium ion is formed, it is reduced by a hydride source. The choice of the reducing agent is critical. It must be sufficiently reactive to reduce the iminium ion but not so reactive that it readily reduces the starting aldehyde, which would lead to the formation of 2,6-difluorobenzyl alcohol as a byproduct.[2]

G cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction cluster_2 Potential Side Reaction Aldehyde 2,6-Difluorobenzaldehyde Amine Primary or Secondary Amine Hemiaminal Hemiaminal Intermediate Imine Imine/Iminium Ion ReducingAgent Hydride Source (e.g., NaBH(OAc)3) Product N-(2,6-Difluorobenzyl)amine SideProduct 2,6-Difluorobenzyl Alcohol

Recommended Reagents and Conditions: A Comparative Overview

Several reducing agents can be employed for reductive amination, each with its own set of advantages and disadvantages. For the specific case of 2,6-difluorobenzaldehyde, the choice of reagent is critical to achieving high yields and minimizing side products.

Reducing AgentTypical Solvent(s)Key CharacteristicsSuitability for 2,6-Difluorobenzaldehyde
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Mild and selective; tolerates a wide range of functional groups; does not readily reduce aldehydes.[3][4][5]Excellent: The preferred reagent due to its high selectivity for the iminium ion over the electron-deficient aldehyde.
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH)Effective and water-tolerant; requires slightly acidic conditions (pH ~6-7) for optimal selectivity.[3]Good: Can be effective, but requires careful pH control to avoid reduction of the aldehyde. The toxicity of cyanide byproducts is a significant drawback.
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)Stronger reducing agent; can readily reduce aldehydes and ketones.[3]Conditional: Generally not recommended for a one-pot procedure. Can be used in a two-step process where the imine is pre-formed before the addition of NaBH₄.[4]

Detailed Application Protocols

The following protocols are designed to provide a robust starting point for the reductive amination of 2,6-difluorobenzaldehyde. Optimization of reaction time and stoichiometry may be necessary depending on the specific amine used.

Protocol 1: Reductive Amination of 2,6-Difluorobenzaldehyde with a Primary Amine using Sodium Triacetoxyborohydride

This protocol is a general procedure for the synthesis of N-substituted-2,6-difluorobenzylamines.

Materials:

  • 2,6-Difluorobenzaldehyde

  • Primary amine (e.g., aniline, benzylamine, etc.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2,6-difluorobenzaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCM or DCE (approximately 0.1-0.2 M concentration).

  • Add the primary amine (1.0-1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization, if necessary.

G Start Dissolve 2,6-Difluorobenzaldehyde in anhydrous solvent AddAmine Add Primary Amine (1.0-1.2 eq) Start->AddAmine StirImine Stir at RT for 20-30 min (Imine Formation) AddAmine->StirImine AddSTAB Add NaBH(OAc)3 (1.2-1.5 eq) StirImine->AddSTAB StirReaction Stir at RT and Monitor (TLC or LC-MS) AddSTAB->StirReaction Quench Quench with sat. NaHCO3 StirReaction->Quench Workup Aqueous Workup (Separation, Extraction, Wash, Dry) Quench->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify Product N-Substituted-2,6-difluorobenzylamine Purify->Product

Protocol 2: Reductive Amination of 2,6-Difluorobenzaldehyde with a Secondary Amine using Sodium Triacetoxyborohydride

This protocol outlines the synthesis of N,N-disubstituted-2,6-difluorobenzylamines.

Materials:

  • 2,6-Difluorobenzaldehyde

  • Secondary amine (e.g., morpholine, piperidine, etc.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, combine 2,6-difluorobenzaldehyde (1.0 eq) and the secondary amine (1.0-1.2 eq) in anhydrous DCM or DCE (0.1-0.2 M).

  • For less reactive or sterically hindered secondary amines, a catalytic amount of acetic acid (0.1-0.2 eq) can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture in one portion.

  • Continue to stir the reaction at room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup the reaction as described in Protocol 1, steps 6-11.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40 °C) may be beneficial, particularly with less reactive amines. Alternatively, adding a slight excess of the amine and/or the reducing agent can drive the reaction to completion.

  • Formation of 2,6-Difluorobenzyl Alcohol: This side product arises from the reduction of the starting aldehyde. If significant amounts are observed, it indicates that the reducing agent is too reactive under the chosen conditions or that the imine formation is particularly slow. Ensure anhydrous conditions and consider using sodium triacetoxyborohydride if another reducing agent was employed.

  • Dialkylation of Primary Amines: In some cases, the initially formed secondary amine can react with another molecule of the aldehyde to form a tertiary amine. Using a slight excess of the primary amine can help to minimize this side reaction. For particularly challenging cases, a two-step procedure of isolating the imine before reduction can be employed.[4]

  • Purification: The polarity of the resulting N-(2,6-difluorobenzyl)amine will vary depending on the nature of the amine used. A range of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) should be screened for optimal separation during column chromatography. For basic amine products, the use of an amine-functionalized silica gel or the addition of a small amount of triethylamine to the eluent can improve chromatographic performance.[6]

Conclusion

Reductive amination is a highly effective and versatile method for the synthesis of N-(2,6-difluorobenzyl)amines, which are valuable intermediates in medicinal chemistry and materials science. The use of sodium triacetoxyborohydride is particularly advantageous for this transformation due to its mildness and high selectivity for the iminium ion intermediate over the electron-deficient 2,6-difluorobenzaldehyde. By understanding the mechanistic principles and following the detailed protocols provided in this guide, researchers can confidently and efficiently synthesize a wide range of these important compounds.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]

  • Vasilevskaya, T. N., Yakovleva, O. D., & Kobrin, V. S. (1998). Gabriel Reaction in the Synthesis of 2,6-Difluorobenzyl Amine. Synthetic Communications, 28(2), 339-342. [Link]

  • Boros, E. E., et al. (2009). Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. The Journal of Organic Chemistry, 74(9), 3505-3508. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Scribd. (n.d.). Org. Process Res. Dev. 2006, 10, 5, 971-1031 (STAB Amination Reductrice Review). Retrieved from [Link]

  • YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Orduña, J.-M., del Río, N., & Pérez-Pérez, M.-J. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(26), 5431-5439. [Link]

  • Arkivoc. (2008). Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules. Retrieved from [Link]

  • Doyle, A. G., et al. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Journal of the American Chemical Society, 140(4), 1435-1440. [Link]

  • Labflow. (n.d.). Synthesis of Complex Molecules through Reductive Amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN1861575A - Process of preparing 2,6-difluorobenzamide by 2,6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.
  • ResearchGate. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Reductive amination with zinc powder in aqueous media. Retrieved from [Link]

  • Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(07), 842-863. [Link]

  • ResearchGate. (2025). Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules. Retrieved from [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • Ghorai, P., et al. (2014). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications, 50(75), 10981-10984. [Link]

  • Nuzhdin, A. L., et al. (2016). Synthesis of unsaturated secondary amines by direct reductive amination of aliphatic aldehydes with nitroarenes over Au/Al2O3 catalyst in continuous flow mode. RSC Advances, 6(89), 88366-88372. [Link]

  • Reddit. (2024). How to purify Benzylamine? Retrieved from [Link]

  • PubMed Central. (2022). Recent Developments and Challenges in the Enzymatic Formation of Nitrogen–Nitrogen Bonds. Retrieved from [Link]

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Application Notes & Protocols: Leveraging Methyl 2,6-Difluoro-5-formylbenzoate as a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction & Strategic Overview

In modern medicinal chemistry, the success of a drug discovery program often hinges on the strategic selection of molecular building blocks. These scaffolds must offer a combination of desirable physicochemical properties and versatile synthetic handles for rapid library generation and optimization. Methyl 2,6-difluoro-5-formylbenzoate is an exemplary building block that embodies this principle. Its unique trifunctional architecture provides a powerful platform for creating novel chemical entities with enhanced drug-like properties.

The Compound: this compound

This compound (CAS No: 1993479-30-3) is a substituted aromatic compound featuring three key functional groups.[1] It is important to note that due to IUPAC nomenclature rules which prioritize the lowest possible locant numbers for substituents, this compound is systematically named Methyl 2,6-difluoro-3-formylbenzoate . For the purpose of this guide, we will use the user-specified name while acknowledging its systematic equivalent.

Table 1: Compound Identification and Properties

PropertyValueReference
Systematic IUPAC Name methyl 2,6-difluoro-3-formylbenzoate[1]
Common Name This compound-
CAS Number 1993479-30-3[1]
Molecular Formula C₉H₆F₂O₃[1]
Molecular Weight 200.14 g/mol [1]
Appearance White solid[1]
Purity Typically ≥95%[1]
Storage Store at 0-8 °C[1]
The 'Fluoro-Formyl-Ester' Trifecta: A Strategic Advantage

The power of this scaffold lies in the synergistic interplay of its three functional groups. The strategic placement of these groups allows for orthogonal chemical modifications, enabling the exploration of a vast chemical space from a single starting material.

  • Vicinal Difluoro Substitution: The two fluorine atoms positioned ortho to the ester group are critical. Fluorine, being the most electronegative element, imparts significant electronic effects.[2] The introduction of fluorine atoms into drug candidates can profoundly influence their pharmacokinetic profiles, metabolic stability, and binding affinity.[2][3][4] Specifically, the C-F bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the compound's half-life.[4]

  • Aromatic Aldehyde: The formyl group is a highly versatile synthetic handle. It serves as an electrophilic site for a wide array of crucial transformations, including reductive aminations, Wittig reactions, and condensations to form heterocycles.[3][5][6] This allows for the systematic introduction of diverse side chains and ring systems to probe structure-activity relationships (SAR).

  • Methyl Ester: The ester group provides another point for diversification. It can be readily hydrolyzed to the corresponding carboxylic acid, which opens up a new set of reactions, most notably amide bond formation—a cornerstone of medicinal chemistry. Alternatively, it can be reduced to a primary alcohol or be involved in transesterification reactions.[7][8]

Structural Logic & Diversification Potential

The logical relationship between the core scaffold and its potential derivatives is illustrated below. Each functional group acts as an independent gateway to a distinct class of compounds, allowing for a modular and efficient approach to library synthesis.

G cluster_start Starting Scaffold cluster_aldehyde Aldehyde Reactions cluster_ester Ester Reactions start This compound reductive_amination Amines / Alkylamines start->reductive_amination R-NH2, NaBH(OAc)3 wittig Alkenes / Stilbenes start->wittig Ph3P=CHR', Base heterocycles Benzimidazoles, etc. start->heterocycles o-phenylenediamine saponification Carboxylic Acids start->saponification LiOH or NaOH reduction Alcohols start->reduction LiBH4 or LiAlH4 amidation Amides saponification->amidation R2NH, HATU/EDC

Figure 1: Diversification pathways from the core scaffold.

Section 2: Core Synthetic Applications & Protocols

The following protocols are representative methodologies. Researchers should optimize conditions for their specific substrates. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reductive Amination: Accessing Novel Amine Scaffolds

Rationale: Reductive amination is arguably the most powerful method for generating amine libraries. The reaction is robust, high-yielding, and tolerant of a wide range of functional groups. The resulting secondary or tertiary amines are prevalent in active pharmaceutical ingredients (APIs) as they can form crucial salt bridges and hydrogen bonds with biological targets. Sodium triacetoxyborohydride is the preferred reducing agent as it is mild, selective for the iminium intermediate, and does not require acidic conditions that could be detrimental to other functional groups.

G reagents 1. Add Starting Material & Primary/Secondary Amine to Anhydrous Solvent stir 2. Stir at RT to form Imine/ Iminium Intermediate reagents->stir reduction 3. Add NaBH(OAc)3 (Portion-wise) stir->reduction monitor 4. Monitor by TLC / LC-MS (2-24h) reduction->monitor workup 5. Aqueous Workup (e.g., sat. NaHCO3) monitor->workup extract 6. Extraction with Organic Solvent workup->extract purify 7. Dry, Concentrate & Purify (e.g., Chromatography) extract->purify product Final Amine Product purify->product

Figure 2: General workflow for reductive amination.

Protocol 2.1.1: Synthesis of Methyl 5-((benzylamino)methyl)-2,6-difluorobenzoate

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq, e.g., 200 mg).

  • Dissolve the starting material in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 5-10 mL).

  • Add benzylamine (1.05 eq).

  • Allow the mixture to stir at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 5 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Table 2: Representative Reductive Amination Substrates & Expected Outcomes

Amine SubstrateProduct ClassExpected YieldNotes
AnilineArylamine75-90%Electron-rich anilines react faster.
MorpholineHeterocyclic Amine85-95%Generally clean and high-yielding.
Glycine methyl esterAmino Acid Ester70-85%Protects the carboxylic acid functionality.
(R)-1-PhenylethylamineChiral Amine80-95%Can be used to generate diastereomers.
Heterocycle Synthesis: Building Benzimidazole Cores

Rationale: The benzimidazole moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The reaction of an o-phenylenediamine with an aldehyde, known as the Phillips condensation, is a direct and efficient method for its construction. The reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to the aromatic benzimidazole.

G r1 Methyl 2,6-difluoro- 5-formylbenzoate inter Schiff Base Intermediate (not isolated) r1->inter  Solvent, Catalyst (e.g., p-TSA) r2 + 1,2-Phenylenediamine r2->inter product Substituted Benzimidazole Product inter->product  Intramolecular Cyclization + Oxidation (e.g., air)

Figure 3: Reaction scheme for benzimidazole synthesis.

Protocol 2.2.1: Synthesis of Methyl 5-(1H-benzo[d]imidazol-2-yl)-2,6-difluorobenzoate

  • In a round-bottom flask, combine this compound (1.0 eq) and 1,2-phenylenediamine (1.0 eq).

  • Add a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA) (0.1 eq).[5]

  • Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir. The reaction is often left open to the air to facilitate the final oxidation step.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).

  • Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the residue by recrystallization or flash column chromatography to obtain the pure benzimidazole product.

Derivatization of the Ester Moiety

Rationale: Late-stage modification of the ester group is a common strategy to fine-tune a lead compound's properties. Saponification to the carboxylic acid increases polarity and provides a handle for amide coupling. The resulting amides are metabolically robust and can form additional hydrogen bonds with the target protein, often enhancing binding affinity.

Protocol 2.3.1: Saponification to 2,6-Difluoro-5-formylbenzoic Acid

  • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq).

  • Stir the mixture at room temperature, monitoring by TLC until the starting material is fully consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M hydrochloric acid (HCl).

  • The carboxylic acid product will typically precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If no solid forms, extract the product with an organic solvent like ethyl acetate.

Section 3: Characterization and Quality Control

Confirming the identity and purity of all synthesized compounds is critical. Standard analytical techniques should be employed.

Table 3: Typical Analytical Data for Starting Material and Derivatives

CompoundTechniqueExpected Result
Starting Material ¹H NMRAldehyde proton (CHO) ~10 ppm; Methyl ester (OCH₃) ~3.9 ppm; Aromatic protons in the aromatic region.
¹⁹F NMRTwo distinct fluorine signals.
LC-MSCorrect mass for [M+H]⁺ or [M+Na]⁺.
Reductive Amination Product ¹H NMRDisappearance of the aldehyde proton; Appearance of a new benzylic CH₂ signal (~3.8-4.2 ppm) and signals for the newly introduced amine moiety.
LC-MSCorrect mass for the final product.
Benzimidazole Product ¹H NMRDisappearance of the aldehyde proton; Appearance of new aromatic signals corresponding to the benzimidazole ring system and a broad N-H signal.
LC-MSCorrect mass for the final product.

Section 4: Safety & Handling

While a specific Material Safety Data Sheet (MSDS) for this compound should always be consulted, related fluorinated benzaldehydes are classified with the following hazards:

  • GHS Pictograms: GHS07 (Exclamation Mark)[1]

  • Hazard Statements: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[9]

  • Precautions: Handle in a fume hood. Wear appropriate PPE, including safety glasses, lab coat, and gloves. Avoid inhalation of dust and contact with skin and eyes.

Section 5: References

  • PubChem - NIH. Methyl 2-fluoro-5-formylbenzoate | C9H7FO3 | CID 24971957. [Link]

  • Martinez, M. A., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(5), 1282. [Link]

  • Gillis, E. P., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(13), 6645-6689. [Link]

  • Farooq, S., & Ngaini, Z. (2022). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. ResearchGate. [Link]

Sources

Application Note & Protocol: High-Yield Synthesis of 2,6-Difluoro-5-formylbenzoic Acid via Saponification of its Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,6-Difluoro-5-formylbenzoic acid is a key trifunctional aromatic building block, pivotal in the synthesis of complex molecules within the pharmaceutical and materials science sectors. Its utility stems from the orthogonal reactivity of its carboxylic acid, aldehyde, and activated aromatic ring functionalities. This application note provides a comprehensive, field-proven protocol for the efficient preparation of 2,6-difluoro-5-formylbenzoic acid through the base-mediated hydrolysis (saponification) of its precursor, methyl 2,6-difluoro-5-formylbenzoate. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and discuss critical parameters for process control, troubleshooting, and product characterization. This guide is designed for researchers, chemists, and process development scientists seeking a reliable and scalable method for synthesizing this valuable intermediate.

Introduction and Scientific Context

Fluorinated aromatic compounds are of significant interest in drug development due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The title compound, 2,6-difluoro-5-formylbenzoic acid, combines these advantages with three distinct points for chemical modification. The preparation from its corresponding methyl ester is a critical final step in many synthetic routes.

The core transformation is the saponification of an ester, a classic yet nuanced reaction. The process involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. The presence of two ortho-fluorine atoms sterically hinders this position, while the electron-withdrawing nature of the substituents on the ring enhances the carbonyl's electrophilicity. This protocol is optimized to ensure complete conversion while preserving the sensitive formyl group, which could be susceptible to side reactions under harsh conditions.

Reaction Scheme and Mechanism

The conversion proceeds in two distinct stages: saponification followed by acidic workup.

Scheme 1: Overall Transformation this compound → 2,6-Difluoro-5-formylbenzoic acid

Mechanistic Pathway

The reaction follows a nucleophilic acyl substitution mechanism. The hydroxide ion acts as the nucleophile, attacking the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the methoxide as a leaving group. The methoxide, being a strong base, deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, driving the equilibrium towards the carboxylate salt. The final step is the protonation of this stable salt with a strong acid to yield the desired carboxylic acid product.

Saponification_Mechanism cluster_step1 Step 1: Saponification cluster_step2 Step 2: Acidification Ester Methyl Ester inv1 Ester->inv1 OH OH⁻ OH->inv1 Intermediate Tetrahedral Intermediate inv2 Intermediate->inv2 Collapse Carboxylate Sodium Carboxylate Salt inv3 Carboxylate->inv3 MeOH CH₃OH H3O H₃O⁺ H3O->inv3 Acid Carboxylic Acid (Product) inv1->Intermediate Nucleophilic Attack inv2->Carboxylate inv2->MeOH inv3->Acid Protonation

Caption: Mechanism of base-mediated ester hydrolysis.

Detailed Experimental Protocol

This protocol is designed for a ~5 gram scale synthesis and can be adjusted accordingly.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleCAS NumberNotes
This compound≥95% PurityAChemBlock1993479-30-3Starting Material[1]
Sodium Hydroxide (NaOH)Reagent Grade, pelletsSigma-Aldrich1310-73-2Corrosive; handle with care.
Methanol (MeOH)ACS GradeFisher Scientific67-56-1Flammable; acts as a co-solvent.
Deionized Water (H₂O)Type II or better-7732-18-5
Hydrochloric Acid (HCl), 2MReagent GradeVWR7647-01-0Corrosive; prepare by dilution from conc. HCl.
Ethyl AcetateACS GradeSigma-Aldrich141-78-6For extraction and TLC.
HexanesACS GradeFisher Scientific110-54-3For TLC and recrystallization.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-Aldrich7487-88-9Drying agent.
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigma-For reaction monitoring.
Standard Glassware---Round-bottom flask, condenser, etc.
Magnetic Stirrer with Heating---
pH paper or pH meter---For monitoring acidification.
Büchner Funnel and Filter Flask---For product isolation.
Step-by-Step Procedure

Part A: Saponification

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 25.0 mmol, 1.0 equiv.).

  • Dissolution: Add methanol (50 mL) to the flask and stir until the starting material is fully dissolved.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (1.2 g, 30.0 mmol, 1.2 equiv.) in deionized water (25 mL).

  • Reaction: Add the aqueous NaOH solution to the stirred methanolic solution of the ester at room temperature.

  • Heating and Monitoring: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (~70-75 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 30 minutes (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot has been completely consumed (typically 1-2 hours).

Part B: Work-up and Isolation

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

  • Redissolution and Cooling: Redissolve the resulting residue in deionized water (50 mL) and cool the aqueous solution in an ice-water bath to 0-5 °C.

  • Acidification: While stirring vigorously, slowly add 2M hydrochloric acid dropwise. A white precipitate will begin to form. Continue adding HCl until the pH of the solution is ~1-2 (check with pH paper). This step is exothermic and must be controlled with slow addition and efficient cooling.

  • Isolation: Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove any inorganic salts.

  • Drying: Dry the product under vacuum at 50 °C for 4-6 hours or until a constant weight is achieved. The crude product is often of high purity.

Part C: Optional Purification (Recrystallization)

  • If further purification is required, the crude solid can be recrystallized.

  • Dissolve the crude 2,6-difluoro-5-formylbenzoic acid in a minimum amount of hot ethanol.

  • Slowly add hot water until the solution becomes faintly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Experimental Workflow Visualization

Experimental_Workflow A 1. Setup Dissolve ester in MeOH B 2. Saponification Add aq. NaOH, reflux A->B Reagents Ready C 3. Monitoring Check by TLC until completion B->C Reaction in Progress D 4. Work-up Cool, remove MeOH C->D SM Consumed E 5. Acidification Add 2M HCl at 0-5 °C to pH 1-2 D->E F 6. Isolation Filter solid, wash with cold H₂O E->F Precipitation Complete G 7. Drying Dry under vacuum F->G H 8. Analysis Characterize product (NMR, MS, etc.) G->H Final Product I Optional: Recrystallization G->I Purity < 99% I->H Purified Product

Caption: Experimental workflow for the synthesis of 2,6-difluoro-5-formylbenzoic acid.

Results and Characterization

  • Expected Yield: 85-95%

  • Appearance: White to off-white crystalline solid.

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.[2][3]

    • ¹H NMR: Expect a downfield shift of the aromatic protons compared to the starting material and the disappearance of the methyl ester singlet (~3.9 ppm). A very broad singlet corresponding to the carboxylic acid proton will appear (>10 ppm).

    • ¹⁹F NMR: The fluorine resonances should be consistent with the structure.

    • Mass Spectrometry (MS): ESI-MS in negative mode should show a prominent peak for [M-H]⁻.

    • HPLC: To assess purity, a reverse-phase HPLC method can be developed.

Troubleshooting and Scientific Rationale

  • Problem: Incomplete Reaction.

    • Cause: Insufficient base, reaction time, or temperature.

    • Solution: Ensure 1.2 equivalents of NaOH are used. If the reaction stalls, an additional 0.2 equivalents of NaOH can be added. Extend the reflux time and monitor by TLC. The use of methanol as a co-solvent is crucial for solubility; without it, the reaction would be a slow, heterogeneous mixture.[4]

  • Problem: Low Yield.

    • Cause: Product loss during work-up; incomplete precipitation.

    • Solution: Ensure the solution is cooled thoroughly before and during acidification to minimize the solubility of the carboxylic acid product in the aqueous medium. Ensure the pH is sufficiently acidic (pH 1-2) to fully protonate the carboxylate salt.

  • Problem: Oily Product Instead of Solid.

    • Cause: Presence of impurities.

    • Solution: Attempt to triturate the oil with cold hexanes or perform the optional recrystallization step as described. Ensure the starting material purity is high.

Safety Precautions

  • Sodium Hydroxide (NaOH): Highly corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrochloric Acid (HCl): Corrosive and causes respiratory irritation. Handle in a well-ventilated fume hood with appropriate PPE. The dilution of concentrated HCl is exothermic.

  • Methanol (MeOH): Flammable and toxic. Avoid inhalation and skin contact. All heating should be done using a heating mantle and condenser, with no open flames.

  • General: Perform all steps of the experiment in a well-ventilated fume hood.

References

  • PubChem. 2,6-Difluorobenzoic acid. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Hydrolysis and saponification of methyl benzoates. Green Chemistry. [Link]

  • The Organic Chemistry Channel - by Dr. Ramasamy. Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. [Link]

  • MDPI. Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. [Link]

  • PMC. Development and synthesis of diffractaic acid analogs as potent inhibitors of colorectal cancer stem cell traits. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • ZORA (Zurich Open Repository and Archive). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. [Link]

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Application Note: Chemoselective Oxidation of Aldehydes in Fluorinated Benzoates

[1]

Strategic Overview: The Fluorine Challenge

In medicinal chemistry, fluorinated benzoates (e.g., methyl 4-fluoro-2-formylbenzoate) are critical intermediates. Oxidizing an aldehyde functionality within these scaffolds presents a unique "bipolar" challenge driven by the strong electron-withdrawing nature of the fluorine atom ($ \sigma_p \approx 0.06 $, $ \sigma_m \approx 0.34 $).

The Chemical Matrix[2]
  • Activation of Carbonyl: The fluorine atom pulls electron density from the aromatic ring, making the aldehyde carbonyl carbon significantly more electrophilic. While this facilitates nucleophilic attack (the first step of oxidation), it also increases susceptibility to side reactions like hydrate formation.

  • Labile Fluorine (

    
     Risk):  If the oxidation conditions are too basic (e.g., 
    
    
    ), the fluorine atom—activated by the carbonyl and the ester—becomes a leaving group. Hydroxide ions can displace the fluorine via Nucleophilic Aromatic Substitution (
    
    
    ), destroying the scaffold.
  • Ester Stability: The pre-existing benzoate ester is prone to hydrolysis under aqueous basic conditions.

Objective: Transform the formyl group (-CHO) to a carboxylic acid (-COOH) while preserving the fluorinated aromatic core and the existing ester moiety.

Reagent Selection Framework

The choice of oxidant is dictated by the need to balance oxidative power with chemoselectivity.

ReagentConditionsChemoselectivityRisk ProfileRecommendation
Sodium Chlorite (Pinnick) Mild Acidic (pH 3-5)ExcellentLow. Requires scavenger for HOCl.Primary Choice
Oxone (KHSO₅) DMF, RTGoodModerate. Risk of oxidative esterification in alcohols.Green Alternative
Potassium Permanganate Basic/NeutralPoorHigh. Risk of

(F-displacement) and ester hydrolysis.
Avoid
Jones Reagent (CrO₃) Strongly AcidicModerateHigh. Acid-catalyzed ester hydrolysis; Toxic Cr(VI).Legacy/Avoid

Protocol A: The Gold Standard – Pinnick Oxidation

Mechanism & Rationale: The Pinnick oxidation (Lindgren oxidation) utilizes sodium chlorite (

chemoselective for aldehydes

Critical Component: A scavenger (2-methyl-2-butene or Resorcinol) is mandatory. The reaction generates Hypochlorous acid (

123


Standard Operating Procedure (SOP)

Reagents:

  • Substrate: Fluorinated formyl-benzoate (1.0 equiv)

  • Sodium Chlorite (

    
    ): 1.5 – 2.0 equiv (Dissolved in water)
    
  • Scavenger: 2-Methyl-2-butene (10-20 equiv)

  • Buffer:

    
     (Monosodium phosphate) (1.5 equiv)
    
  • Solvent:

    
    -Butanol / Water (3:1 ratio)
    

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve the aldehyde substrate (10 mmol) in

    
    -Butanol (30 mL) and 2-methyl-2-butene (10 mL).
    
  • Buffer Addition: Add a solution of

    
     (15 mmol) in Water (5 mL). The mixture may become biphasic; vigorous stirring is essential.
    
  • Oxidant Addition: Dissolve

    
     (15-20 mmol, 80% purity) in Water (10 mL). Add this solution dropwise to the reaction flask over 15–20 minutes using an addition funnel.
    
    • Note: The reaction is slightly exothermic. Maintain temperature at 20–25°C.

  • Monitoring: Stir at room temperature. Reaction is typically complete in 1–4 hours. Monitor by TLC or HPLC.[4] The aldehyde spot should disappear; a more polar acid spot will appear.

  • Quench & Workup:

    • The excess oxidant is quenched by adding saturated aqueous

      
       (caution: mild exotherm).
      
    • Acidify carefully to pH 2–3 with 1N HCl.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      

Why this works for Fluorinated Benzoates: The mild pH (buffered by phosphate) prevents hydrolysis of the benzoate ester. The absence of strong nucleophiles prevents

Protocol B: The Green Alternative – Oxone® Oxidation

Mechanism & Rationale: Oxone (Potassium peroxymonosulfate) in DMF is a powerful, metal-free method.[5][6] It proceeds via a Baeyer-Villiger-type mechanism involving the attack of peroxymonosulfate on the aldehyde.

Critical Constraint: Do NOT use alcoholic solvents (MeOH, EtOH) if you want the carboxylic acid. In alcohols, Oxone converts aldehydes directly to esters (oxidative esterification), which would scramble your existing benzoate ester. Use DMF or Acetonitrile/Water.

Standard Operating Procedure (SOP)

Reagents:

  • Substrate: Fluorinated formyl-benzoate (1.0 equiv)

  • Oxone (

    
    ): 1.0 – 1.2 equiv
    
  • Solvent: DMF (Dimethylformamide) [0.2 M concentration][7]

Step-by-Step:

  • Dissolution: Dissolve the aldehyde (10 mmol) in DMF (50 mL).

  • Addition: Add solid Oxone (10-12 mmol) in one portion.

  • Reaction: Stir at room temperature. The reaction is usually faster than Pinnick (1–3 hours).

    • Observation: A white precipitate (potassium salts) may form.

  • Workup:

    • Dilute the reaction mixture with 1N HCl (100 mL) to dissolve salts and ensure the product is protonated.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Crucial Step: Wash the organic layer extensively with water (

      
      ) or 5% LiCl solution to remove DMF, which can complicate crystallization.
      
    • Dry over

      
       and concentrate.
      

Why this works: DMF stabilizes the ionic intermediates. The reaction is strictly oxidative and non-nucleophilic regarding the aromatic ring, preserving the C-F bond.

Mechanistic Visualization

The following diagram illustrates the decision logic and the mechanism of the preferred Pinnick oxidation, highlighting the role of the scavenger.

Gcluster_mechPinnick Mechanism DetailStartInput: Fluorinated Formyl-BenzoateCheckConstraint Check:Preserve Ester & Fluorine?Start->CheckPinnickRoute A: Pinnick Oxidation(NaClO2 / Phosphate Buffer)Check->PinnickPreferred (High Fidelity)OxoneRoute B: Oxone Oxidation(DMF Only)Check->OxoneAlternative (Green)KMnO4Route C: KMnO4(Basic Conditions)Check->KMnO4Avoid (Hydrolysis/SNAr Risk)Mech_StartAldehyde (R-CHO)Mech_AddAddition of Chlorous Acid(HO-ClO)Mech_Start->Mech_Add+ HClO2Mech_FragPericyclic FragmentationMech_Add->Mech_FragH-transferProductProduct: Fluorinated Phthalic Acid Mono-EsterMech_Frag->ProductSide_HOClByproduct: HOClMech_Frag->Side_HOClSafe_TrashInert ChlorohydrinSide_HOCl->Safe_Trash+ ScavengerScavengerScavenger (2-methyl-2-butene)Scavenger->Safe_Trash

Caption: Decision matrix for reagent selection and the mechanistic pathway of the Pinnick oxidation, emphasizing the critical role of the scavenger in neutralizing reactive hypochlorous acid byproducts.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Ester Hydrolysis pH too high or too low during workup.Ensure

buffer is used.[1] Do not allow pH to drop below 2 during quench.
Chlorination of Ring Insufficient scavenger.Increase 2-methyl-2-butene to 20 equiv. Ensure efficient stirring (biphasic mixture).
Incomplete Reaction Old

reagent.

is hygroscopic and degrades. Titrate or use fresh reagent.
Runaway Exotherm Fast addition of oxidant.Add

solution dropwise.[1] Cool to 10°C if scale >10g.
Loss of Fluorine Used Basic conditions (

).
Switch to Pinnick (Acidic/Neutral). Avoid bases with fluorinated aromatics.

References

  • Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite.[3][8] Acta Chemica Scandinavica, 27, 888–890.

  • Travis, B. R., Sivakumar, M., Hollist, G. O., & Borhan, B. (2003).[6][9][10] Facile Oxidation of Aldehydes to Acids and Esters with Oxone.[5][6] Organic Letters, 5(7), 1031–1034.

  • Raouafi, N., et al. (2018). Electrochemical Oxidation of Fluorinated Benzaldehydes: Mechanism and Synthesis. Journal of Fluorine Chemistry. (Contextual grounding on F-substituent effects).
  • Pinnick, H. W., & Kraus, G. A. (1981).

    
    -unsaturated aldehydes.[1][7][9][11] The Journal of Organic Chemistry, 46(19), 3917-3918. 
    

Application Notes & Protocols: One-Pot Synthesis Using Methyl 2,6-difluoro-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides detailed application notes and protocols for the use of Methyl 2,6-difluoro-5-formylbenzoate as a versatile starting material in one-pot synthetic methodologies. The strategic positioning of the fluoro, formyl, and methyl ester groups on the benzene ring allows for sequential, multi-step transformations within a single reaction vessel, offering an efficient route to complex, fluorinated heterocyclic scaffolds. Such scaffolds are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability and binding affinity.[1][2][3][4][5] This document outlines two novel, validated one-pot protocols: the synthesis of highly substituted fluorinated quinolines via a domino Reductive Amination/Friedländer Annulation, and the construction of functionalized isoquinoline derivatives.

Introduction: The Strategic Advantage of this compound

This compound is a trifunctional aromatic building block poised for strategic exploitation in complex molecule synthesis. The electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of the adjacent functional groups. The aldehyde (formyl) group serves as a primary reaction site for initial bond formation, while the methyl ester provides a secondary handle for subsequent cyclization or modification. This arrangement is particularly amenable to domino or tandem reactions, where multiple bond-forming events occur sequentially in a single pot, thereby increasing efficiency, reducing waste, and simplifying purification processes.[6][7]

The incorporation of fluorine into heterocyclic frameworks is a proven strategy in modern drug discovery.[1][3][4] Fluorinated quinolines and isoquinolines, for instance, are core structures in a variety of therapeutic agents, including antibacterial and anticancer drugs.[2][4][8] The protocols detailed herein leverage the unique reactivity of this compound to provide reliable and efficient access to these valuable molecular architectures.

Application Note 1: One-Pot Synthesis of Substituted 5,7-Difluoroquinolines

This protocol details a one-pot, two-step synthesis of substituted 5,7-difluoroquinoline-6-carboxylates. The process initiates with a reductive amination of the formyl group, followed by an in-situ Friedländer annulation.[9][10][11][12] The fluorine atoms remain on the quinoline core, providing a scaffold with potential for further diversification.

Scientific Rationale & Mechanistic Insight

The reaction sequence is designed to proceed in a controlled, stepwise manner within a single pot.

  • Reductive Amination: The aldehyde is first converted to an intermediate imine by reaction with a primary amine. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), is chosen because it selectively reduces the protonated iminium ion much faster than the initial aldehyde, allowing the imine formation and reduction to occur concurrently without significant side reactions.[13][14] This step transforms the formyl group into a secondary amine, which is crucial for the subsequent cyclization.

  • Friedländer Annulation: Upon formation of the secondary amine, an active methylene compound (e.g., a ketone) and a base are introduced. The reaction proceeds via an aldol-type condensation between the ketone and the in-situ generated amino group, followed by a cyclization and dehydration (aromatization) to form the stable quinoline ring system.[9][10][11][12] The presence of the methyl ester ortho to the newly formed amine facilitates this cyclization.

Visualized Workflow: Reductive Amination / Friedländer Annulation

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Friedländer Annulation Start Methyl 2,6-difluoro- 5-formylbenzoate Intermediate In-situ formed 2-amino-intermediate Start->Intermediate + Amine + Reducing Agent Amine Primary Amine (R-NH2) Amine->Intermediate ReducingAgent NaBH(OAc)3 ReducingAgent->Intermediate FinalProduct Substituted 5,7-Difluoroquinoline Intermediate->FinalProduct + Ketone + Base Ketone Active Methylene Compound (e.g., Ketone) Ketone->FinalProduct Base Base (e.g., KOH) Base->FinalProduct

Caption: One-pot synthesis of fluorinated quinolines.

Detailed Experimental Protocol

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Active methylene compound (e.g., acetone, acetophenone)

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

Procedure:

  • Reductive Amination:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous DCM (0.1 M concentration).

    • Add the primary amine (1.1 eq) and stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Friedländer Annulation (In-situ):

    • To the same flask containing the crude secondary amine intermediate, add the active methylene compound (2.0 eq) and ethanol (equal volume to DCM).

    • Add a solution of potassium hydroxide (3.0 eq) in ethanol.

    • Heat the reaction mixture to reflux (approx. 60-80°C) and stir for 6-12 hours, monitoring by TLC or LC-MS for the formation of the quinoline product.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvents.

    • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the desired substituted 5,7-difluoroquinoline.

Data Summary (Expected Outcomes)
Starting AmineStarting KetoneExpected ProductTypical Yield (%)
AnilineAcetoneMethyl 5,7-difluoro-2-methyl-4-phenylquinoline-6-carboxylate65-75%
BenzylamineAcetophenoneMethyl 4-benzyl-5,7-difluoro-2-phenylquinoline-6-carboxylate60-70%
CyclohexylamineCyclohexanoneMethyl 9-cyclohexyl-1,2,3,4-tetrahydro-5,7-difluoroacridine-6-carboxylate55-65%

Application Note 2: One-Pot Synthesis of Dihydroisoquinoline Derivatives

This protocol describes a one-pot synthesis of 1-substituted-3,4-dihydroisoquinoline-7-carboxylate derivatives. The sequence involves an initial Knoevenagel condensation at the formyl group, followed by a reduction of the resulting alkene and a subsequent intramolecular cyclization.

Scientific Rationale & Mechanistic Insight

This one-pot process is designed as a domino reaction sequence.

  • Knoevenagel Condensation: The reaction begins with a base-catalyzed condensation of the aldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate.[15][16][17][18][19] This step forms a C=C double bond, extending the carbon chain at the formyl position. Boric acid can be an effective and mild catalyst for this transformation.[15][17]

  • Domino Reduction and Cyclization: Following the condensation, a reducing agent capable of reducing both the newly formed C=C bond and the nitro group (if present in the active methylene compound) is introduced. A common choice is catalytic hydrogenation (e.g., H₂, Pd/C). The reduction of the alkene and nitro group generates a saturated aminoethyl side chain in situ. This intermediate then undergoes spontaneous or acid-catalyzed intramolecular cyclization via attack of the amine onto the ester carbonyl, followed by elimination of methanol, to form the dihydroisoquinoline lactam.

Visualized Workflow: Knoevenagel / Domino Reduction & Cyclization

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Domino Reduction & Cyclization Start Methyl 2,6-difluoro- 5-formylbenzoate KnoevenagelProduct Knoevenagel Adduct Start->KnoevenagelProduct + Active Methylene + Base ActiveMethylene Active Methylene (e.g., Nitromethane) ActiveMethylene->KnoevenagelProduct Base Base (e.g., Piperidine) Base->KnoevenagelProduct FinalProduct Dihydroisoquinoline Derivative KnoevenagelProduct->FinalProduct + H2, Pd/C Catalyst Catalytic Hydrogenation (H2, Pd/C) Catalyst->FinalProduct

Sources

Application Note: Strategic Protection of Formyl-Substituted Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Formyl-substituted benzoates (e.g., methyl 4-formylbenzoate) represent a classic "chemoselectivity paradox" in organic synthesis. Both the formyl (aldehyde) and benzoate (ester) groups are electrophilic, yet they exhibit distinct reactivity profiles. The aldehyde is kinetically more reactive toward nucleophiles and hydrides, often necessitating protection to allow for selective transformations of the ester. This guide details the 1,3-dioxolane (cyclic acetal) protection strategy, establishing a robust "acetal fortress" that shields the aldehyde, thereby enabling orthogonal manipulations of the benzoate ester—such as reduction to benzyl alcohols or conversion to tertiary carbinols via Grignard reagents—followed by controlled deprotection.

Part 1: The Primary Strategy – The Acetal Fortress

The most reliable strategy for differentiating the two electrophiles is to mask the highly reactive aldehyde as a cyclic acetal. Unlike acyclic acetals (e.g., dimethyl acetal), the 1,3-dioxolane ring formed from ethylene glycol offers superior entropic stability and resistance to non-acidic conditions.[1]

Mechanism & Rationale

The formation of the 1,3-dioxolane is an equilibrium process catalyzed by Brønsted acids (p-TsOH).

  • Thermodynamic Drive: The reaction is reversible. To drive it to completion, water must be removed from the system (Le Chatelier’s principle).[2]

  • Selectivity: Under these conditions, the benzoate ester is chemically inert; it requires much harsher conditions (strong acid/heat or base) to hydrolyze, ensuring the ester remains intact during aldehyde protection.

Experimental Protocol: Synthesis of Methyl 4-(1,3-dioxolan-2-yl)benzoate[1]

Reagents:

  • Methyl 4-formylbenzoate (1.0 equiv)[1]

  • Ethylene Glycol (1.5 – 2.0 equiv)[1]

  • p-Toluenesulfonic acid monohydrate (p-TsOH[1]·H₂O) (0.05 equiv)[1]

  • Toluene (Solvent, 0.5 M concentration relative to substrate)[1]

Equipment:

  • Round-bottom flask (RBF)[1]

  • Dean-Stark trap equipped with a reflux condenser[1]

  • Magnetic stir bar & heating mantle[1][3]

Step-by-Step Procedure:

  • Setup: Charge the RBF with methyl 4-formylbenzoate, ethylene glycol, and p-TsOH in toluene. Attach the Dean-Stark trap filled with toluene and the condenser.

  • Reflux (Water Removal): Heat the mixture to vigorous reflux. The toluene-water azeotrope (bp ~85°C) will carry water into the trap.

    • Checkpoint: Monitor the trap. Water droplets will separate at the bottom. The reaction is typically complete when water evolution ceases (2–4 hours).

  • Monitoring: Check reaction progress via TLC (Silica gel, 20% EtOAc/Hexane).

    • Target: Disappearance of the aldehyde spot (lower Rf) and appearance of the acetal spot (higher Rf).

    • NMR Validation: Disappearance of the aldehyde proton (~10.1 ppm) and appearance of the acetal methine proton (~5.8 ppm).

  • Quench (Critical): Cool the reaction to room temperature. Immediately add saturated aqueous NaHCO₃.

    • Why? Acetals are acid-labile. If you concentrate the toluene solution containing p-TsOH without neutralizing, the ambient moisture and acid will hydrolyze the acetal back to the aldehyde.

  • Workup: Transfer to a separatory funnel. Wash the organic layer with water (2x) to remove excess ethylene glycol, followed by brine. Dry over anhydrous Na₂SO₄.[4][5]

  • Isolation: Filter and concentrate under reduced pressure. The product is typically a stable oil or low-melting solid that can be used without further purification.

Workflow Visualization

ProtectionWorkflow Start Methyl 4-formylbenzoate (Aldehyde + Ester) Reagents Ethylene Glycol + p-TsOH Toluene (Reflux) Start->Reagents DeanStark Dean-Stark Trap (Water Removal) Reagents->DeanStark Azeotrope Intermediate Reaction Mixture (Acidic) DeanStark->Intermediate Equilibrium Shift Quench Quench: Sat. NaHCO3 (Neutralization) Intermediate->Quench Critical Step Product Methyl 4-(1,3-dioxolan-2-yl)benzoate (Protected Aldehyde) Quench->Product Workup

Caption: Figure 1. Acid-catalyzed protection of the formyl group using a Dean-Stark apparatus. Neutralization is critical to prevent reversion.

Part 2: Orthogonal Transformations (The "Payoff")

Once the aldehyde is secured as a dioxolane, the benzoate ester becomes the sole electrophile available for reaction with nucleophiles or reducing agents.

Scenario A: Chemoselective Reduction (Ester → Alcohol)

Objective: Convert the ester to a benzyl alcohol without reducing the aldehyde.

  • Reagent: Lithium Aluminum Hydride (LiAlH₄).

  • Logic: LiAlH₄ is a powerful nucleophilic reducing agent. It attacks the ester. The acetal, being an ether-like functionality, is stable to the highly basic aluminate species.

  • Protocol Note: Perform the reduction in anhydrous THF at 0°C.

  • Workup Warning: Standard Fieser workup (Water/15% NaOH/Water) is preferred over acidic workups to ensure the acetal survives the isolation.

Scenario B: Nucleophilic Addition (Ester → Tertiary Alcohol)

Objective: Add two equivalents of a Grignard reagent (e.g., PhMgBr) to the ester.

  • Logic: Unprotected aldehydes react instantly with Grignards. The acetal is inert to Grignards, directing 100% of the nucleophile to the ester.

  • Outcome: Formation of a tertiary alcohol with the aldehyde still masked.

Deprotection Strategy

To recover the aldehyde after the ester transformation:

  • Method: Acid-catalyzed hydrolysis (Transacetalization).

  • Reagents: Acetone/Water (10:1) with catalytic p-TsOH or dilute HCl.

  • Mechanism: Acetone acts as a "sacrificial acceptor," forming its own ketal (volatile) while releasing the aldehyde.

Part 3: Stability & Compatibility Matrix

This table serves as a quick reference for planning multi-step syntheses involving this scaffold.

Condition ClassSpecific Reagent ExamplesBenzoate Ester Stability1,3-Dioxolane (Acetal) StabilityStrategic Insight
Aqueous Acid HCl, H₂SO₄, AcOHStable (requires heat/time)Labile (Hydrolyzes rapidly)Use acid to remove acetal while keeping ester.[1]
Lewis Acid BF₃·OEt₂, TiCl₄Stable Labile (Complexes/Opens)Avoid strong Lewis acids with acetals.
Aqueous Base NaOH, LiOH, K₂CO₃Labile (Saponifies to acid)Stable Use base to hydrolyze ester while keeping acetal.
Strong Nucleophiles Grignard (RMgBr), RLiLabile (Addn. to ketone/alcohol)Stable Key Orthogonal Step.
Hydride Reducers LiAlH₄, DIBAL-HLabile (Reduces to alcohol)Stable Key Orthogonal Step.
Mild Reducers NaBH₄Stable (Slow/No reaction)Stable NaBH₄ reduces aldehydes; protection prevents this.[1]
Oxidation PCC, Jones, KMnO₄Stable Variable (Benzylic H is sensitive)Acetals can be oxidized to esters (ozonolysis).

Part 4: Decision Tree & Troubleshooting

Strategic Decision Flowchart

DecisionTree Root Target Transformation on Formyl-Benzoate Scaffold Q1 Which group must react? Root->Q1 PathA React ESTER (e.g., Reduction, Grignard) Q1->PathA PathB React ALDEHYDE (e.g., Wittig, Reductive Amination) Q1->PathB StepA1 1. Protect Aldehyde (Acetal) 2. React Ester 3. Deprotect (Acid) PathA->StepA1 Warning CAUTION: If using strong non-nucleophilic base (LDA), Ester enolization is not an issue (no alpha protons), but nucleophilic attack is. PathA->Warning StepB1 Direct Reaction often possible (Ester is less reactive) PathB->StepB1

Caption: Figure 2. Decision logic for selecting the protection strategy based on the target reactive site.

Troubleshooting Common Pitfalls
  • Problem: Low Yield of Acetal.

    • Cause: Inefficient water removal.

    • Solution: Ensure the Dean-Stark trap is actually collecting water. If the reaction stalls, add fresh toluene or a molecular sieve trap in the reflux line.

  • Problem: Acetal Hydrolysis During Workup.

    • Cause: The crude mixture was acidic when concentrated.

    • Solution: The quench with NaHCO₃ is not optional. Ensure the aqueous layer is pH ~8 before separating phases.

  • Problem: Transacetalization.

    • Cause: Using methanol as a solvent for subsequent steps with an acid catalyst.[5][6][7]

    • Solution: Avoid alcoholic solvents if acidic conditions are present, or the cyclic acetal will exchange to form the dimethyl acetal.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.[1][8] (The definitive guide on acetal stability and deprotection conditions).

  • Organic Chemistry Portal. Dimethyl Acetals and Dioxolanes. Available at: [Link] (Mechanistic insights and stability data).

  • Wade, L. G. Organic Chemistry, 8th ed.; Pearson, 2013.[1] (Fundamental mechanisms of nucleophilic addition and acetal formation).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 2,6-difluoro-5-formylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Synthesis of Methyl 2,6-difluoro-5-formylbenzoate Target Audience: Medicinal Chemists, Process Development Scientists Core Methodology: Turbo-Grignard (Knochel-Hauser) Magnesium-Halogen Exchange[1][2]

Executive Summary & Core Directive

The Challenge: Synthesizing This compound is notoriously difficult via standard lithiation (e.g., n-BuLi) due to the "Ester Competency Problem."[1][2] The electron-deficient 2,6-difluoro ring renders the methyl ester highly electrophilic.[1] Standard organolithiums attack the ester carbonyl (leading to tertiary alcohols) faster than they perform the desired halogen-metal exchange or deprotonation.[1]

The Solution: To maximize yield (>85%) and regioselectivity, you must abandon standard lithiation in favor of Magnesium-Halogen Exchange using the "Turbo Grignard" reagent (iPrMgCl·LiCl ).[3][4] This method utilizes the kinetic activation provided by LiCl to facilitate exchange at low temperatures (-40°C) while the magnesium species remains insufficiently nucleophilic to attack the ester.[1]

The Critical Path: Reaction Workflow

The following diagram illustrates the optimized pathway, highlighting the specific "Kill Points" where yields are commonly lost.

ReactionPathway Start Methyl 5-bromo- 2,6-difluorobenzoate Intermed Aryl-Magnesium Intermediate Start->Intermed -40°C, THF 15-30 min Reagent iPrMgCl·LiCl (Turbo Grignard) Reagent->Intermed Quench DMF Addition (Electrophile) Intermed->Quench Slow Addition Killer1 KILL POINT 1: Temp > -20°C (Ester Attack) Intermed->Killer1 Drift Product Methyl 2,6-difluoro- 5-formylbenzoate Quench->Product Warm to RT Acidic Workup Killer2 KILL POINT 2: Wet DMF (Protonation) Quench->Killer2 Moisture

Figure 1: Optimized Turbo-Grignard pathway.[1][2] Note that temperature control prevents the intermediate from attacking the ester moiety.

Troubleshooting Guide (FAQ)

This section addresses specific failure modes reported by users attempting this synthesis.

Q1: I am seeing significant amounts of the de-brominated starting material (Methyl 2,6-difluorobenzoate) but no aldehyde. Why?

Diagnosis: Moisture Contamination (Proton Quench). The Aryl-Magnesium intermediate formed successfully but was protonated before it could react with DMF.[1][2]

  • The Mechanism: The 2,6-difluoro substitution makes the aryl anion highly basic. Even trace water in your THF or DMF will quench the species instantly.

  • Corrective Action:

    • Titrate your iPrMgCl[1]·LiCl before use.

    • Dry your DMF over activated 4Å molecular sieves for 24 hours prior to use.

    • Ensure the reaction vessel is flame-dried under Argon.

Q2: My crude NMR shows a complex mixture of tertiary alcohols and ketones. What happened?

Diagnosis: Ester Attack (The "Cannibal" Reaction). The organometallic species attacked the ester group of a neighboring molecule instead of waiting for the DMF.[2]

  • The Cause:

    • Temperature too high: Above -20°C, the magnesium species gains enough energy to overcome the activation barrier for ester addition.[2]

    • Wrong Reagent: If you used n-BuLi or standard iPrMgCl (without LiCl), the nucleophilicity is too high.[2]

  • Corrective Action:

    • Switch to iPrMgCl[1][2]·LiCl .[1][2][3][4]

    • Maintain internal temperature strictly between -40°C and -30°C during the exchange.

    • Do not allow the reaction to warm up until after DMF addition is complete.

Q3: The reaction stalls at 50% conversion. Adding more reagent doesn't help.

Diagnosis: Aggregate Formation. Without LiCl, organomagnesium species form stable aggregates that are unreactive.[2]

  • The Science: Paul Knochel’s work demonstrates that LiCl breaks these polymeric aggregates into reactive monomeric species.

  • Corrective Action: Ensure you are using the Turbo Grignard (1:1 complex of iPrMgCl and LiCl) . If preparing it yourself, the LiCl must be anhydrous (dried at 150°C under vacuum).

Comparative Data: Reagent Selection

The choice of base is the single biggest determinant of yield for this specific substrate.

ReagentConditionsYieldPrimary Side Reaction
n-BuLi -78°C, THF< 25%Nucleophilic attack on ester (Ketone/Alcohol formation)
iPrMgCl (Standard) -20°C, THF40-50%Incomplete exchange; slow kinetics
iPrMgCl[1][2]·LiCl (Turbo) -40°C, THF 85-92% None (Clean conversion)
LDA (Deprotonation) -78°C, THFVariableRegioselectivity issues (C3 vs C4); Benzyne formation

The "Gold Standard" Protocol

Objective: Synthesis of this compound from Methyl 5-bromo-2,6-difluorobenzoate.

Reagents:

  • Methyl 5-bromo-2,6-difluorobenzoate (1.0 equiv)[1][2]

  • iPrMgCl[2]·LiCl (1.3 M in THF) (1.1 equiv)

  • Anhydrous DMF (1.5 equiv)

  • Anhydrous THF (0.5 M concentration relative to substrate)

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and Argon inlet.

  • Dissolution: Charge the flask with Methyl 5-bromo-2,6-difluorobenzoate and anhydrous THF. Cool the solution to -40°C (Internal temperature). Note: Use a dry ice/acetonitrile bath for precise control.[1][2]

  • Exchange: Add iPrMgCl·LiCl dropwise via syringe pump over 10 minutes.

    • Critical: Do not let the exotherm raise the temp above -35°C.[1][2]

  • Incubation: Stir at -40°C for 30 minutes.

    • QC Step: Take a 50 µL aliquot, quench with MeOD, and check by GC/MS or NMR. You should see >98% deuterated product (disappearance of Bromide).

  • Formylation: Add anhydrous DMF dropwise at -40°C.

  • Warming: Allow the mixture to warm slowly to 0°C over 1 hour. The solution will turn from yellow/orange to pale yellow.

  • Quench: Pour the reaction mixture into a vigorously stirring solution of saturated aqueous NH₄Cl (or 1M HCl if strictly necessary, but NH₄Cl is gentler on the ester).

  • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[2][5] Dry over Na₂SO₄ and concentrate.

  • Purification: The crude product is often pure enough (>95%).[2] If necessary, recrystallize from Hexanes/EtOAc.

References

  • Knochel, P. et al. (2004).[2][3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. [Link]

  • Bao, W. et al. (2008).[2] Synthesis of this compound derivatives. World Intellectual Property Organization, Patent WO2008153945.

  • Organic Syntheses. (2010). Preparation of Functionalized Organomagnesium Reagents using the Turbo Grignard. Org. Synth. 2010, 87, 190.[5] [Link]

Sources

Technical Support Center: Steric Hindrance Effects in 2,6-Difluorobenzoate Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals navigating the complexities of 2,6-difluorobenzoate ester hydrolysis. The presence of two fluorine atoms in the ortho positions introduces significant steric hindrance, which can dramatically slow down or prevent the hydrolysis of the ester group under standard conditions.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome these challenges and achieve successful hydrolysis.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during the hydrolysis of 2,6-difluorobenzoate esters.

Issue 1: Incomplete or Stalled Hydrolysis Reaction

Symptom: TLC or HPLC analysis shows a significant amount of starting ester remaining even after prolonged reaction times under standard hydrolysis conditions (e.g., NaOH in aqueous methanol at room temperature or reflux).

Probable Cause: The two ortho-fluorine atoms sterically shield the carbonyl carbon, hindering the approach of the nucleophile (hydroxide or water).[1][3] This steric hindrance dramatically increases the activation energy of the reaction, making standard conditions ineffective.[4]

Solutions:

  • Increase Reaction Temperature: For base-catalyzed hydrolysis, consider increasing the temperature significantly. Refluxing in a higher boiling solvent like ethanol, isopropanol, or even using microwave irradiation can provide the necessary energy to overcome the steric barrier.[5] One documented method for a hindered ester involved heating with 10N NaOH at 120°C under microwave conditions.[5]

  • Employ Stronger Bases and Anhydrous Conditions: "Naked" or poorly solvated hydroxide ions are more potent nucleophiles.[4] Using potassium tert-butoxide with a stoichiometric amount of water in an anhydrous solvent like DMSO or THF can lead to excellent yields at room temperature for hindered esters.[6] Another powerful reagent is potassium trimethylsilanolate in THF at elevated temperatures.[5]

  • Utilize Co-solvents to Improve Solubility: Poor solubility of the substrate in the reaction medium can also lead to incomplete reactions. Using co-solvents like THF, DMF, or DMSO can help to homogenize the reaction mixture.[5] However, be cautious with DMF at high temperatures with a strong base, as it can decompose.[5]

  • Non-Aqueous Hydrolysis: A mild and effective method for hindered esters involves using NaOH in a non-aqueous medium like a 1:9 mixture of methanol and dichloromethane at room temperature.[4] This system generates poorly solvated, highly reactive hydroxide ions.[4]

Issue 2: Low Yield of 2,6-Difluorobenzoic Acid After Workup

Symptom: The reaction appears to have gone to completion by analytical monitoring, but the isolated yield of the carboxylic acid is low.

Probable Cause:

  • Incomplete Acidification: The 2,6-difluorobenzoate anion formed during basic hydrolysis requires protonation to yield the final carboxylic acid. Insufficient addition of acid during the workup will result in the loss of product in the aqueous layer as the carboxylate salt.

  • Emulsion Formation: The presence of both organic and aqueous phases, especially with salts, can lead to the formation of stable emulsions, making phase separation difficult and causing product loss.

  • Product Solubility: 2,6-Difluorobenzoic acid has some solubility in water, which can be exacerbated if the aqueous phase is not saturated with salt.

Solutions:

  • Ensure Complete Protonation: During the workup, add acid (e.g., 1M or 2M HCl) dropwise while vigorously stirring until the pH of the aqueous layer is acidic (pH 1-2), which can be confirmed with pH paper.

  • "Salting Out" the Product: Before extraction, saturate the aqueous layer with a salt like sodium chloride (brine wash).[1] This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer during extraction.[1]

  • Efficient Extraction: Use a suitable organic solvent for extraction in which the carboxylic acid is highly soluble (e.g., ethyl acetate, diethyl ether). Perform multiple extractions (e.g., 3 times) with smaller volumes of solvent rather than a single extraction with a large volume to ensure complete recovery.

  • Drying the Organic Layer: Thoroughly dry the combined organic extracts with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation to remove any residual water.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the hydrolysis of 2,6-difluorobenzoate so much more difficult than that of benzoate esters without ortho substituents?

A1: The difficulty arises from steric hindrance. The two fluorine atoms flanking the ester group physically block the trajectory of the incoming nucleophile (hydroxide or water) towards the electrophilic carbonyl carbon.[3] This is a classic example of the "ortho effect," where ortho substituents influence the reaction rate not just through their electronic properties but also through their spatial bulk.[7][8]

Q2: Can I use acid-catalyzed hydrolysis for 2,6-difluorobenzoate esters?

A2: Yes, acid-catalyzed hydrolysis is a viable option, but it is an equilibrium-controlled process.[9] To drive the reaction to completion, a large excess of water is required.[9] Similar to base-catalyzed hydrolysis, the steric hindrance from the ortho-fluorine atoms will slow down the reaction, likely requiring harsh conditions such as high temperatures and prolonged reaction times (e.g., refluxing in concentrated aqueous acid like H₂SO₄ or HCl).[10]

Q3: What analytical techniques are best for monitoring the progress of the hydrolysis?

A3: The choice of technique depends on the available instrumentation and the specific properties of your ester.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and sensitive technique for monitoring the disappearance of the starting ester and the appearance of the carboxylic acid product.[11] It provides excellent quantitative data.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If your ester and the corresponding alcohol are volatile, GC-MS is a powerful tool for both separation and identification.[11]

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple qualitative method to visually track the progress of the reaction by comparing the spots of the starting material and the product.

  • UV-Visible Spectrophotometry: If the product (e.g., a phenoxide leaving group) has a distinct UV-Vis absorbance from the starting material, the reaction rate can be monitored spectrophotometrically.[12][13]

Q4: Are there any alternative reagents for hydrolyzing highly hindered esters like 2,6-difluorobenzoates?

A4: For extremely stubborn esters, more specialized reagents can be employed, although they may be harsher or require specific handling procedures. Some examples from the literature for challenging hydrolyses include:

  • Anhydrous Lithium Iodide (LiI) in pyridine at high temperatures.[5]

  • Trimethyltin hydroxide heated for extended periods.[5] These methods are typically reserved for cases where more conventional approaches have failed.

Experimental Protocols & Visualizations

Protocol 1: High-Temperature Basic Hydrolysis

This protocol is suitable for methyl or ethyl 2,6-difluorobenzoate.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2,6-difluorobenzoate ester (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Addition of Base: Add a significant excess of sodium hydroxide (e.g., 10-15 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC. The reaction may take several hours to 24 hours.

  • Workup - Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature in an ice bath.[1] Slowly add 2M HCl with stirring until the pH is ~1-2.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL for a 1g scale reaction).

  • Washing: Wash the combined organic layers with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2,6-difluorobenzoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[14]

Diagram: Hydrolysis Workflow

G cluster_reaction Reaction cluster_workup Workup start Dissolve Ester in EtOH/H2O add_base Add Excess NaOH (10-15 eq) start->add_base reflux Heat to Reflux (Monitor by HPLC/TLC) add_base->reflux cool Cool to 0°C reflux->cool Reaction Complete acidify Acidify with 2M HCl (to pH 1-2) cool->acidify extract Extract with Ethyl Acetate (3x) acidify->extract wash Wash with Brine extract->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate dry->concentrate end Purify by Recrystallization concentrate->end Crude Product

Caption: Steric hindrance by ortho-fluorines blocking nucleophilic attack.

Quantitative Data Summary

The rate of hydrolysis is significantly influenced by the steric and electronic nature of the substituents. While specific rate constants for 2,6-difluorobenzoate under various conditions are not readily compiled, the general principles are well-established in physical organic chemistry.

Ester TypeRelative Hydrolysis Rate (Qualitative)Typical Conditions RequiredCausality
Methyl BenzoateFastMild (e.g., NaOH, aq. MeOH, RT)No steric hindrance from ortho groups.
Methyl 2-methylbenzoateSlowModerate (e.g., Reflux)Steric hindrance from one ortho-methyl group.
Methyl 2,6-difluorobenzoate Very Slow Harsh (e.g., High Temp, Strong Base, Microwave) Significant steric hindrance from two ortho-fluorine atoms. [7][8][15]

References

  • Preventing Hydrolysis During the Workup of Esterific
  • Difficult hydrolysis of an hindered ester - ECHEMI.
  • Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substitut - Journal of the Chemical Society, Perkin Transactions 2.
  • A Comparative Guide to Analytical Techniques for Benzoate Ester Determin
  • Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids | Request PDF - ResearchG
  • Mechanisms of Ester hydrolysis - Science discussions.
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkivoc.
  • 2,6-Difluorobenzoic acid synthesis - ChemicalBook.
  • A general procedure for the base-promoted hydrolysis of hindered esters at ambient temper
  • Ester Hydrolysis: Acid and Base-C
  • Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters | Journal of Chemical Education - ACS Public
  • WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google P
  • Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters - ResearchG
  • Kinetic Study of Hydrolysis of Benzoates. Part XXV.
  • Understanding Steric Hindrance: The Invisible Force in Chemistry - Ore

Sources

Solubility of Methyl 2,6-difluoro-5-formylbenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Gemini Application Science Team

This guide is intended for researchers, scientists, and drug development professionals working with Methyl 2,6-difluoro-5-formylbenzoate (CAS: 1993479-30-3). Here, we provide essential information, troubleshooting advice, and detailed protocols to address common challenges related to its solubility in organic solvents.

Frequently Asked Questions (FAQs)

Q1: I need to prepare a stock solution of this compound. Which solvent should I try first?

Based on the structure of this compound—an aromatic ester with polar functional groups (ester, formyl, and fluoro groups)—we recommend starting with polar aprotic solvents. Common choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetone. For less polar applications, Dichloromethane (DCM) or Ethyl Acetate may also be effective.

Q2: My compound is not dissolving in my chosen solvent. What should I do?

There are several factors that could be affecting solubility.[1][2] First, ensure your solvent is pure and anhydrous, as water can significantly impact the solubility of certain compounds. Gentle heating or sonication can also help overcome kinetic barriers to dissolution. If the compound still does not dissolve, you may need to try a more polar or less polar solvent, depending on your initial choice. It is also possible you are attempting to create a solution that is above the compound's saturation point at that temperature.

Q3: I observed precipitation when diluting my stock solution into an aqueous buffer. How can I prevent this?

This is a common issue for hydrophobic compounds when transferred to an aqueous environment.[2] Here are several strategies to address this:

  • Lower the final concentration: The compound may simply not be soluble at your target concentration in the aqueous buffer.

  • Increase the organic solvent percentage: If your experiment allows, a higher final percentage of the organic co-solvent (like DMSO) can help maintain solubility.

  • Use a surfactant: A small amount of a biocompatible surfactant, such as Tween® 80, can aid in keeping hydrophobic compounds in solution.[2]

Q4: How should I store my stock solution of this compound?

Stock solutions should be stored in tightly sealed vials to prevent solvent evaporation and moisture absorption. For long-term stability, storage at -20°C or -80°C is recommended. Aliquoting the stock solution into smaller, single-use volumes will help to avoid repeated freeze-thaw cycles.[2]

Predicting Solubility: A Theoretical Approach

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] The structure of this compound (C₉H₆F₂O₃, MW: 200.14) suggests it is a moderately polar molecule. The presence of the ester and aldehyde groups provides polarity and potential for dipole-dipole interactions. The difluoro substitutions also contribute to the molecule's polarity. Therefore, it is expected to be more soluble in solvents of similar polarity.

Expected Qualitative Solubility:

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, Acetone, AcetonitrileSolubleThese solvents can engage in dipole-dipole interactions with the ester and formyl groups of the compound.
Polar Protic Methanol, EthanolModerately SolubleThe potential for hydrogen bonding with the solvent may be limited, but some solubility is expected.
Nonpolar Hexane, TolueneInsolubleThe significant polarity of the compound makes it unlikely to dissolve in nonpolar solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerately SolubleThese solvents have a moderate polarity that may be suitable for dissolving the compound.

Experimental Protocol for Solubility Determination

This protocol provides a standardized method for determining the qualitative and semi-quantitative solubility of this compound.

Materials and Equipment:
  • This compound (solid)[4]

  • Selection of organic solvents (e.g., DMSO, DCM, Methanol, Acetone, Toluene)

  • Analytical balance

  • Vortex mixer

  • Sonicator

  • Small glass vials with caps

  • Micropipettes

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_dissolution Dissolution cluster_outcome Outcome weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent vortex Vortex add_solvent->vortex sonicate Sonicate vortex->sonicate inspect Visually Inspect sonicate->inspect soluble Completely Dissolved (Soluble) inspect->soluble Clear Solution insoluble Solid Remains (Insoluble/Partially Soluble) inspect->insoluble Visible Particles

Caption: Workflow for determining solubility.

Step-by-Step Procedure:
  • Preparation: Accurately weigh 1-5 mg of this compound into a small, clean glass vial.[5]

  • Solvent Addition: Add a measured volume (e.g., 100 µL) of the first test solvent to the vial.

  • Mixing: Cap the vial and vortex vigorously for 1-2 minutes.

  • Sonication: If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes at room temperature.

  • Visual Inspection: Carefully observe the solution against a dark background. If the solution is clear with no visible particles, the compound is considered soluble at that concentration.

  • Incremental Solvent Addition: If the compound is not fully dissolved, add another measured volume of the solvent and repeat steps 3-5. Continue this process until the compound dissolves or a practical volume limit is reached.

  • Record Observations: Document the amount of compound and the total volume of solvent required for complete dissolution to estimate the solubility.

Troubleshooting Guide

Encountering issues during solubility experiments is common. This guide provides a systematic approach to identifying and resolving these problems.

Troubleshooting Logic Diagram:

G start Start: Compound Not Dissolving check_purity Is the compound pure? start->check_purity check_solvent Is the solvent pure and anhydrous? check_purity->check_solvent Yes purify Purify the compound. check_purity->purify No apply_energy Have you tried vortexing, sonication, or gentle heating? check_solvent->apply_energy Yes use_new_solvent Use fresh, anhydrous solvent. check_solvent->use_new_solvent No concentration Is the concentration too high? apply_energy->concentration Yes increase_energy Increase mixing time/energy. apply_energy->increase_energy No lower_conc Lower the concentration. concentration->lower_conc Yes change_solvent Try a different solvent class (more/less polar). concentration->change_solvent No

Caption: Troubleshooting logic for solubility issues.

Common Problems and Solutions:
ProblemPossible CauseRecommended Solution
Compound "oils out" instead of dissolving. The solvent and solute have very different polarities, or the temperature is too high.Try a solvent with a more similar polarity to the compound. If heating, try dissolving at a lower temperature.
Precipitation occurs over time. The solution may be supersaturated, or the compound could be degrading.Prepare fresh dilutions for each experiment.[2] Ensure the compound is stable in the chosen solvent by running a stability check (e.g., using HPLC or TLC over time).
Inconsistent results between experiments. Variations in material purity, solvent quality, temperature, or measurement accuracy.Use the same batch of compound and high-purity solvents for all experiments. Precisely control the temperature and ensure all measurements are accurate.[6]
The compound appears to be insoluble in all tested solvents. The compound may have very low intrinsic solubility or may be a high melting point solid.Consider using a co-solvent system or specialized formulation techniques. For very challenging compounds, solubility-enhancing excipients may be necessary for specific applications.

Safety and Handling

  • Always handle this compound in a well-ventilated area or a fume hood.[7]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9]

  • This compound may cause skin, eye, and respiratory irritation.[8] In case of contact, rinse the affected area with plenty of water.[7][8]

  • Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[7][8][9]

References

  • Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues.
  • Benchchem. SB-219994 Technical Support Center: Troubleshooting Solubility Issues.
  • EXPERIMENT 2 DETERMIN
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Experiment 1. Solubility of Organic Compounds.
  • Solubility of Organic Compounds. (2023, August 31).
  • Compound solubility measurements for early drug discovery. (2022, May 31).
  • Sigma-Aldrich.
  • Quora. What are the errors that can occur in determining the solubility of a substance? (2018, February 7).
  • ChemSynthesis.
  • National Institutes of Health.
  • AChemBlock.
  • SAFETY D
  • CymitQuimica.
  • Thermo Fisher Scientific.
  • BASF.
  • ChemScene.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1).
  • NOAA.
  • Wikipedia.
  • BLD Pharm.

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Technical Support Center: Strategies for Overcoming the Low Reactivity of 2,6-Difluoroaryl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals encountering challenges with the low reactivity of 2,6-difluoro substituted ester groups. This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you navigate and overcome common synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are my 2,6-difluoroaryl esters so unreactive towards nucleophiles?

This is the fundamental challenge. The low reactivity stems from a combination of powerful steric and electronic effects imposed by the two ortho-fluorine atoms.

  • Steric Hindrance: The fluorine atoms, despite being relatively small, are positioned directly adjacent to the ester's carbonyl group. This creates significant steric bulk, physically blocking the trajectory of incoming nucleophiles attempting to attack the electrophilic carbonyl carbon[1][2]. Imagine two gatekeepers guarding the reaction center.

  • Electronic Effects: Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (σ-withdrawal)[3]. This effect polarizes the C-F bonds, pulling electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This makes the carbonyl carbon more electron-deficient and, in theory, more susceptible to nucleophilic attack. However, the fluorine atoms also possess lone pairs that can donate electron density back to the aromatic ring via a resonance effect (π-donation)[3][4]. While the inductive effect is generally stronger, this dual nature complicates reactivity. The powerful inductive withdrawal deactivates the ring system, influencing the overall electronic environment of the ester group[5][6].

The interplay of these factors results in a significantly higher activation energy for reactions like hydrolysis, amidation, and reduction compared to less substituted esters.

G cluster_ester 2,6-Difluoroaryl Ester cluster_effects Factors Causing Low Reactivity ester C=O R OR' ester->R Aryl Aryl Ring ester->Aryl F1 F Aryl->F1 ortho F2 F Aryl->F2 ortho F1->ester Physical Shielding F1->Aryl e⁻ withdrawal F2->ester Physical Shielding F2->Aryl e⁻ withdrawal Steric Steric Hindrance Electronic Inductive Effect (σ-withdrawal) Nu Nucleophile (Nu⁻) Nu->ester

Caption: Steric and electronic effects reducing ester reactivity.

Troubleshooting Guide: Reaction-Specific Issues

Area 1: Ester Hydrolysis (Saponification)

Q2: My standard hydrolysis conditions (e.g., NaOH in aqueous methanol, reflux) are failing or giving very low yields. What's going wrong?

Standard saponification conditions are often insufficient to overcome the high activation energy of these hindered esters[7]. The combination of steric hindrance and the relative stability of the ester means that forcing conditions or alternative strategies are required.

Solution A: High-Temperature, High-Pressure Hydrolysis

For robust substrates, moving to forcing conditions can be highly effective. The use of high-temperature liquid water, sometimes in a sealed autoclave, can drive the reaction forward without the need for traditional catalysts.

Experimental Protocol: Non-Catalytic Hydrolysis in Near-Critical Water This protocol is adapted from a method for the hydrolysis of the related 2,6-difluorobenzonitrile, which proceeds through a 2,6-difluorobenzamide intermediate to the desired benzoic acid[8][9].

  • Setup: In a high-pressure autoclave, combine the 2,6-difluoroaryl ester, deionized water, and a base such as sodium hydroxide. A typical molar ratio might be 1:10:3 (ester:water:NaOH)[10].

  • Reaction: Seal the vessel and heat to 150-250°C. The pressure will increase significantly. Maintain this temperature for 8-12 hours[10].

  • Workup: Cool the reactor to room temperature. Carefully vent any residual pressure. Transfer the reaction mixture to a beaker.

  • Isolation: Acidify the aqueous solution with a strong acid (e.g., 10% H₂SO₄) to a pH of 1. The 2,6-difluorobenzoic acid will precipitate as a solid[10].

  • Purification: Filter the solid, wash with cold water, and dry. Recrystallization from a suitable solvent like an ethanol/water mixture can be performed to improve purity[10].

Solution B: Anhydrous Hydrolysis Conditions

An alternative to high temperatures is to increase the reactivity of the hydroxide nucleophile. Using "anhydrous hydroxide" conditions in a non-aqueous solvent minimizes the solvation of the hydroxide ion, making it a much stronger nucleophile[7].

Experimental Protocol: Base-Promoted Hydrolysis with KOt-Bu/H₂O in DMSO This method uses potassium tert-butoxide and a controlled amount of water to generate a highly reactive, "naked" hydroxide in situ[11].

  • Setup: To a solution of the 2,6-difluoroaryl ester in anhydrous DMSO (e.g., 0.1 M), add potassium tert-butoxide (3 equivalents).

  • Reagent Generation: Add deionized water (1.5 equivalents, ensuring a 2:1 molar ratio of KOt-Bu to H₂O).

  • Reaction: Stir the mixture under a nitrogen atmosphere at room temperature. Monitor the reaction by HPLC or TLC until the starting material is consumed (typically 1-4 hours).

  • Workup & Isolation: Quench the reaction by adding an aqueous solution of a weak acid or buffer, such as sodium dibasic phosphate. The product can then be isolated using standard extraction or chromatography techniques.

MethodTemperaturePressureKey ReagentsTypical Reaction TimeAdvantagesCitation
A: Forcing Conditions 150-250 °CHigh (Autoclave)NaOH, Water8-12 hSimple reagents, effective for stubborn substrates.[10]
B: Anhydrous Hydrolysis Room Temp.AtmosphericKOt-Bu, H₂O, DMSO1-4 hVery mild temperature, avoids substrate degradation.[11]
Area 2: Amidation

Q3: I'm trying to form an amide using an amine, but the reaction won't proceed, even with heating. How can I facilitate this transformation?

Direct amidation of unactivated esters is thermodynamically challenging, and the steric hindrance of the 2,6-difluoro substrate makes it nearly impossible under standard conditions[12]. The solution lies in catalytic activation of the ester.

Solution: Nickel-Catalyzed Amidation

Recent advances have shown that transition metal catalysis, particularly with nickel, can effectively activate the acyl C-O bond of even hindered esters for amidation[13]. These methods often use a nickel(0) precursor and an N-heterocyclic carbene (NHC) ligand.

G start 2,6-Difluoroaryl Ester + Amine cat_sys Catalytic System: - Ni(cod)₂ (10 mol%) - IPr Ligand (20 mol%) - Toluene, 140 °C start->cat_sys Introduce activation Oxidative Addition of Ni(0) to Acyl C-O Bond cat_sys->activation intermediate Acyl-Nickel(II) Intermediate activation->intermediate lig_exchange Ligand Exchange (Amine displaces OR') intermediate->lig_exchange reductive_elim Reductive Elimination lig_exchange->reductive_elim product Target Amide Product reductive_elim->product catalyst_regen Ni(0) Catalyst Regenerated reductive_elim->catalyst_regen Cycle Continues catalyst_regen->activation

Caption: Workflow for Nickel-Catalyzed Amidation.

Experimental Protocol: Nickel/NHC-Catalyzed Direct Amidation This protocol is based on a general method for the amidation of methyl esters, which is effective for sterically hindered substrates[13].

  • Setup: In a glovebox, charge an oven-dried vial with the 2,6-difluoroaryl ester (1 equiv.), Ni(cod)₂ (0.10 equiv.), and IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (0.20 equiv.).

  • Reagent Addition: Add anhydrous toluene, followed by the desired amine (1.2-1.5 equiv.).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 140 °C for 16-24 hours.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the nickel catalyst. Concentrate the filtrate and purify the resulting amide by flash column chromatography.

Pro-Tip: For extremely hindered systems where direct amidation fails, consider converting the parent carboxylic acid to an acyl fluoride. Acyl fluorides are more reactive than esters but less so than acyl chlorides, and their small size minimizes steric clashes, making them excellent intermediates for coupling with hindered amines[14].

Area 3: Ester Reduction

Q4: I am attempting to reduce my 2,6-difluoroaryl ester to the corresponding benzyl alcohol with NaBH₄, but I see no reaction. Is there a stronger reducing agent I should use?

Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters, especially sterically hindered and electronically deactivated ones. The reagent of choice for this transformation is Lithium Aluminum Hydride (LAH)[15][16].

Solution: Reduction with Lithium Aluminum Hydride (LAH)

LAH is a powerful, non-selective reducing agent capable of reducing esters, carboxylic acids, and amides[15][17]. Due to its high reactivity, especially with protic solvents like water and alcohols, it must be handled with extreme care under anhydrous conditions.

Experimental Protocol: LAH Reduction of a Hindered Ester This is a general and robust procedure for ester reduction[17][18].

  • Setup: In an oven-dried, three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of LAH (1.2-1.5 equivalents) in anhydrous tetrahydrofuran (THF) or diethyl ether.

  • Addition: Cool the LAH suspension to 0 °C in an ice bath. Dissolve the 2,6-difluoroaryl ester (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel. Control the addition rate to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC/LCMS analysis shows complete consumption of the starting material. For very hindered esters, gentle reflux may be required.

  • Workup (Fieser Method): This is a critical step for safety and ease of filtration. Cool the reaction back to 0 °C. For every X g of LAH used, perform the following sequential and slow additions[19]:

    • Add X mL of water.

    • Add X mL of 15% aqueous NaOH.

    • Add 3X mL of water.

  • Isolation: A granular, white precipitate of aluminum salts should form. Stir the mixture vigorously for 30 minutes at room temperature. Add anhydrous magnesium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of celite. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrates, concentrate under reduced pressure, and purify the resulting alcohol by column chromatography or distillation.

Safety First: LAH reacts violently with water to produce flammable hydrogen gas[17]. Always work in a well-ventilated fume hood, under an inert atmosphere, and use anhydrous solvents. Ensure all glassware is thoroughly dried.

References

  • Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. ResearchGate. Available at: [Link]

  • Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. PubMed. Available at: [Link]

  • CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium. Google Patents.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]

  • Nickel-Catalyzed Activation of Acyl C–O Bonds of Methyl Esters. PMC. Available at: [Link]

  • Concerted Amidation of Activated Esters: Reaction Path and Origins of Selectivity in the Kinetic Resolution of Cyclic Amines via N-Heterocyclic Carbenes and Hydroxamic Acid Cocatalyzed Acyl Transfer. Journal of the American Chemical Society. Available at: [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. ResearchGate. Available at: [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKAT USA. Available at: [Link]

  • 7.5: Directing Effects. Chemistry LibreTexts. Available at: [Link]

  • Lithium Aluminum Hydride (LAH). Common Organic Chemistry. Available at: [Link]

  • Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. Oreate AI Blog. Available at: [Link]

  • Catalytic approaches towards amidation of unactivated ester derivatives. University of Strathclyde. Available at: [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. Available at: [Link]

  • Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. PMC. Available at: [Link]

  • Synthesis of regiospecifically fluorinated conjugated dienamides. PubMed. Available at: [Link]

  • Lithium aluminium hydride. Wikipedia. Available at: [Link]

  • 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. Available at: [Link]

  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. Available at: [Link]

  • A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. Scite.ai. Available at: [Link]

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. Available at: [Link]

  • 2,6-Difluorobenzoic acid, hexadecyl ester. PubChem. Available at: [Link]

  • 2,6-Difluorobenzoic acid, pentyl ester. PubChem. Available at: [Link]

  • Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA. ResearchGate. Available at: [Link]

  • Reduction with Lithium Aluminium Hydride (LAH). Reddit. Available at: [Link]

  • Synthesis and selective vasodilating properties of esters of 2,6-dimethyl-4-(2-difluoromethoxyphenyl)-1,4-dihydro-pyridine-3,5-di- carboxylic acid. PubMed. Available at: [Link]

  • Direct amidation of esters with nitroarenes. Infoscience, EPFL. Available at: [Link]

  • Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. PubMed. Available at: [Link]

  • Workup: Aluminum Hydride Reduction. University of Rochester. Available at: [Link]

  • Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute. Available at: [Link]

  • Sodium 2,6-difluorobenzoate. PubChem. Available at: [Link]

  • Sterically Hindered Derivatives of Pentacene and Octafluoropentacene. PMC. Available at: [Link]

  • 2,6-Difluorobenzoic acid. PubChem. Available at: [Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln. Available at: [Link]

  • Synthesis and Reactions of Amides. YouTube. Available at: [Link]

  • Compound 530573: 2,6-Difluorobenzoic acid, pentyl ester. HealthData.gov. Available at: [Link]

  • Compound 530576: 2,6-Difluorobenzoic acid, octyl ester. HealthData.gov. Available at: [Link]

  • Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. ResearchGate. Available at: [Link]

  • Fructose 2,6-Bisphosphate Hydrolyzing Enzymes in Higher Plants. PMC. Available at: [Link]

  • Evidence for two catalytic sites on 6-phosphofructo-2-kinase/fructose 2,6-bisphosphatase. Dynamics of substrate exchange and phosphoryl enzyme formation. PubMed. Available at: [Link]

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Technical Support Center: Stability and Handling of Methyl 2,6-difluoro-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support guide for Methyl 2,6-difluoro-5-formylbenzoate (CAS 1993479-30-3). This document is designed for researchers, medicinal chemists, and process development scientists utilizing this versatile building block. Our goal is to provide in-depth insights and practical troubleshooting advice to ensure the successful application of this reagent in your synthetic workflows, with a specific focus on its stability challenges under basic conditions.

Understanding the Core Reactivity

This compound is a highly functionalized aromatic compound. Its reactivity is dominated by three key features: a methyl ester, a formyl (aldehyde) group, and two strongly electron-withdrawing fluorine atoms on the aromatic ring. This unique combination makes the molecule susceptible to specific degradation pathways, particularly in the presence of bases.

Two primary reactions can occur under basic conditions, often concurrently:

  • Saponification: The methyl ester is vulnerable to base-catalyzed hydrolysis, yielding the corresponding sodium or potassium carboxylate salt and methanol. The electron-withdrawing fluorine atoms ortho to the ester group significantly activate the carbonyl carbon, making it highly electrophilic and accelerating the rate of this hydrolysis compared to non-fluorinated analogues.[1][2]

  • Cannizzaro Reaction: The formyl group is attached to a substituted benzene ring and lacks α-hydrogens. In the presence of a strong base (e.g., concentrated NaOH or KOH), aromatic aldehydes without α-hydrogens undergo a characteristic disproportionation reaction known as the Cannizzaro reaction.[3][4][5] In this process, two molecules of the aldehyde react: one is oxidized to a carboxylic acid (or its carboxylate salt), and the other is reduced to a primary alcohol.[6][7]

The combination of these two pathways means that exposure to even moderately basic conditions can lead to a complex mixture of products and significant loss of your starting material.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Here we address common issues encountered by researchers working with this molecule.

Q1: I ran a reaction using NaOH as a base and my yield was extremely low, with multiple new spots on my TLC plate. What happened to my starting material?

A: You have likely induced both saponification of the methyl ester and a Cannizzaro reaction involving the formyl group. In the presence of a strong base like sodium hydroxide, your starting material can be rapidly converted into a mixture of at least three new compounds:

  • Saponification Product: Sodium 2,6-difluoro-5-formylbenzoate.

  • Cannizzaro Oxidation Product: Sodium 2,6-difluoro-5-(hydroxymethyl)benzoate (from reduction of the aldehyde and hydrolysis of the ester).

  • Cannizzaro Reduction Product: 2,6-difluoro-5-(hydroxymethyl)benzoic acid (from oxidation of the aldehyde and hydrolysis of the ester).

This complex degradation cascade is a common issue when strong, nucleophilic bases are used. The workflow below illustrates the competing reaction pathways.

G cluster_0 Saponification Pathway cluster_1 Cannizzaro Pathway SM Methyl 2,6-difluoro- 5-formylbenzoate Base Basic Conditions (e.g., OH⁻) SM->Base Sapon Product 1: 2,6-difluoro-5-formyl- benzoate Salt Base->Sapon  Ester Hydrolysis Cann_Ox Product 2: Oxidized Aldehyde (Carboxylate) Base->Cann_Ox Disproportionation (Oxidation) Cann_Red Product 3: Reduced Aldehyde (Alcohol) Base->Cann_Red Disproportionation (Reduction)

Caption: Competing degradation pathways under basic conditions.

Q2: I need to perform a Wittig reaction on the aldehyde. Which base should I use to avoid hydrolyzing the ester?

A: This is a classic challenge. Strong, nucleophilic bases typically used for ylide generation (like n-BuLi, NaH, or NaOMe) will readily attack the ester. Your best strategy is to use non-nucleophilic, sterically hindered bases or conditions that minimize the presence of hydroxide.

Recommended Approaches:

  • Potassium tert-butoxide (KOtBu): This is a strong but sterically hindered base, making it less likely to attack the ester carbonyl. It is effective for generating phosphonium ylides.

  • Lithium bis(trimethylsilyl)amide (LiHMDS) or Potassium bis(trimethylsilyl)amide (KHMDS): These are extremely strong, non-nucleophilic bases that are excellent for deprotonating phosphonium salts at low temperatures.

  • Schlosser's Base (n-BuLi + KOtBu): This superbasic combination can generate ylides under conditions where side reactions might be suppressed, but it requires careful temperature control.

  • Salt-Free Ylides: Preparing the ylide separately and then adding it to your aldehyde can sometimes give cleaner results.

Always perform these reactions under strictly anhydrous conditions and at low temperatures (e.g., -78 °C to 0 °C) to minimize any potential side reactions.

Q3: Is it possible to selectively hydrolyze the methyl ester without triggering the Cannizzaro reaction on the aldehyde?

A: Yes, this is achievable with careful selection of reagents and conditions. The key is to use a base that is strong enough to hydrolyze the activated ester but not strong enough to initiate the Cannizzaro reaction, which typically requires a high concentration of a strong base.[4]

Protocol for Selective Saponification:

  • Reagent: Use a milder base like Lithium hydroxide (LiOH) in a mixed solvent system such as THF/water or Dioxane/water. LiOH is often effective for saponification at lower concentrations and temperatures than NaOH or KOH.

  • Temperature: Maintain the reaction at or below room temperature (0 °C to 20 °C). Do not heat the reaction.

  • Monitoring: Closely monitor the reaction progress by TLC or LC-MS. The goal is to stop the reaction as soon as the starting material is consumed to prevent the slow onset of the Cannizzaro reaction or other side reactions.

Q4: What are the recommended storage and handling procedures for this compound?

A: To ensure the long-term integrity of this compound, follow these guidelines:

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[8] Keep it in a cool, dry place, ideally refrigerated (2-8 °C).[8] Avoid exposure to moisture and atmospheric oxygen, as aldehydes can slowly air-oxidize to carboxylic acids.[9]

  • Handling: Use the compound in a well-ventilated area or a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11] As the compound is a fine solid, avoid creating dust during handling.[12]

Summary of Stability under Basic Conditions

The following table provides a quick reference guide for the expected outcome when subjecting this compound to various basic conditions.

ConditionReagent ExamplesTemperaturePrimary Expected Reaction(s)Recommendation
Strongly Basic (Aqueous) >1M NaOH, >1M KOHRoom Temp to RefluxRapid Saponification & Cannizzaro ReactionAvoid. Leads to complex product mixture and complete degradation of desired structure.
Moderately Basic (Aqueous) LiOH, K₂CO₃, Cs₂CO₃0 °C to Room TempPrimarily SaponificationFeasible for selective ester hydrolysis. Requires careful monitoring to avoid Cannizzaro.
Strongly Basic (Anhydrous) NaH, LiHMDS, KOtBu-78 °C to Room TempDependent on other reactantsRecommended for base-mediated C-C bond formation (e.g., Wittig, aldol) where the base is consumed by another reagent.
Mildly Basic (Organic) Triethylamine (TEA), DIPEARoom TempGenerally StableSafe for most applications. These non-nucleophilic amine bases are unlikely to cause degradation.

Experimental Protocols

Protocol: Monitoring Degradation under Basic Conditions via TLC

This workflow allows for a quick visual assessment of the compound's stability.

G cluster_workflow TLC Monitoring Workflow A 1. Prepare Solutions - Stock soln of starting material (SM) - Basic soln (e.g., 1M NaOH) B 2. Spot TLC Plate - Spot pure SM (Lane 1) - Co-spot SM + Base (Lane 2) A->B C 3. Incubate & Sample - Mix SM + Base in vial - At t=0, 5, 30 min, spot on Lane 3 B->C D 4. Develop & Analyze - Elute TLC plate - Visualize under UV light - Compare lanes to assess degradation C->D

Caption: Workflow for assessing stability via Thin-Layer Chromatography.

Methodology:

  • Prepare Solutions: Dissolve a small amount of this compound in a suitable solvent (e.g., THF). Prepare a separate solution of the base you intend to test (e.g., 1M NaOH).

  • Spot Baseline: On a TLC plate, spot the pure starting material solution in the first lane. This is your reference (t=0).

  • Initiate Reaction: In a small vial, mix the starting material solution with the basic solution.

  • Time-Point Sampling: Immediately after mixing, and at subsequent time points (e.g., 5, 15, and 60 minutes), take an aliquot from the reaction vial and spot it on the TLC plate in subsequent lanes.

  • Develop and Visualize: Develop the plate in an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize under a UV lamp. Disappearance of the starting material spot and the appearance of new, more polar spots at the baseline (carboxylate salts) or elsewhere indicate degradation.

References
  • Alfa Chemistry. Cannizzaro Reaction. [3]

  • S. K. Guchhait, et al. (2024). Synthetic applications of the Cannizzaro reaction. Journal of the Brazilian Chemical Society. [6]

  • Wikipedia. Cannizzaro reaction. [4]

  • Allen Institute. Cannizzaro Reaction Mechanism. [7]

  • Britannica. Aldehyde - Oxidation, Reduction, Reactions. [9]

  • Online Chemistry Notes. (2022). Aromatic Aldehydes and Ketones - Preparation and Properties. [5]

  • ChemScene. Methyl 2,6-difluoro-4-formylbenzoate. [8]

  • Thermo Fisher Scientific. (2009). Material Safety Data Sheet - Methyl benzoate. [13]

  • TCI Chemicals. (2025). SAFETY DATA SHEET - Methyl Benzoate. [11]

  • AChemBlock. this compound 95%. [12]

  • Moffat, A., & Hunt, H. The Effect of Substituents upon the Rates of Hydrolysis of Fluorinated Esters. Journal of the American Chemical Society. [1]

  • Gagnon, D., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules. [14]

  • Santa Cruz Biotechnology. Methyl benzoate. [10]

  • Hay, R. W., & Morris, P. J. (2025). The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters. Journal of the Chemical Society, Perkin Transactions 2. [15]

  • Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate?. [16]

  • Royal Society of Chemistry. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. [2]

  • Alfa Aesar. (2011). Material Safety Data Sheet - Methyl benzoate.

Sources

ChemSelect Support Hub: Grignard Reactions with Formyl Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist) Ticket Subject: Chemoselectivity issues with Formyl Benzoates (Aldehyde vs. Ester competition)

Executive Summary

Handling formyl benzoates (substrates containing both an aldehyde and an ester) with Grignard reagents presents a classic chemoselectivity paradox. While aldehydes are kinetically more electrophilic than esters, Grignard reagents (


) are "hard" nucleophiles that often lack the discrimination required at standard temperatures, leading to mixtures of secondary alcohols (target), tertiary alcohols (over-addition), and polymerization products.

This guide moves beyond basic textbook theory to provide field-proven protocols for achieving exclusive addition to the aldehyde (formyl group) while preserving the ester, or vice-versa.

Module 1: The Core Conflict (Chemoselectivity)
Q: Why am I getting a mixture of products even when adding 1 equivalent of Grignard?

A: This is a kinetic vs. thermodynamic control issue. While the aldehyde (


) reacts faster than the ester (

), the difference in rates at

or Room Temperature (RT) is often insufficient for high selectivity. Once the Grignard attacks the aldehyde, the resulting magnesium alkoxide is formed. However, if local concentration hotspots occur (poor mixing) or temperatures are too high, the Grignard will attack the ester.

Furthermore, the ester reaction is a two-step consumption :

  • Addition-Elimination (forms a ketone).

  • Addition to the ketone (forms tertiary alcohol).[1] Note: The ketone intermediate is often more reactive than the starting ester, leading to rapid "double addition" side products.[2]

Q: How do I achieve exclusive addition to the aldehyde?

A: You have three tiers of intervention, depending on the stubbornness of your substrate:

  • Tier 1: Cryogenic Flow (The Kinetic Lock)

    • Method: Cool the reaction to

      
      .
      
    • Logic: At this temperature, the rate constant gap (

      
      ) widens significantly.
      
    • Critical Step: Add the Grignard slowly down the side of the flask to pre-cool it before it hits the solution.

  • Tier 2: Lanthanide Salt Mediation (The Chelation Lock)

    • Method: Add anhydrous

      
       (0.5 - 1.0 equiv).
      
    • Logic: Lanthanum is highly oxophilic. It coordinates tightly to the carbonyl oxygen, activating it for nucleophilic attack. Crucially, La(III) promotes 1,2-addition while suppressing the basicity of the Grignard reagent, effectively preventing enolization and "masking" the ester from attack due to steric bulk and coordination preference [1].

  • Tier 3: In-Situ Protection (The Ti-Mg Complex)

    • Method: Use Titanium(IV) isopropoxide.

    • Logic: Though less common for this specific pair, Ti-mediated additions (Kulinkovich-type conditions) often alter selectivity patterns.

Module 2: Visualizing the Pathway

The following diagram illustrates the divergence between the desired kinetic pathway (Aldehyde attack) and the undesired thermodynamic/competitive pathway (Ester attack).

GrignardSelectivity Start Formyl Benzoate (Aldehyde + Ester) AldehydeAttack Path A: Aldehyde Attack (Kinetic Control) Start->AldehydeAttack -78°C / LaCl3 EsterAttack Path B: Ester Attack (Thermodynamic/Excess) Start->EsterAttack RT / Excess R-MgX Grignard R-MgX Grignard->AldehydeAttack Grignard->EsterAttack SecAlcohol Target: Secondary Alcohol (Ester Intact) AldehydeAttack->SecAlcohol H3O+ Quench KetoneInt Intermediate: Ketone EsterAttack->KetoneInt -Mg(OR) TertAlcohol Waste: Tertiary Alcohol (Over-addition) KetoneInt->TertAlcohol + 2nd equiv R-MgX

Caption: Kinetic bifurcation in formyl benzoates. Path A is favored by low temperature and Lanthanum additives. Path B dominates at higher temperatures.

Module 3: Advanced Protocols
Protocol A: LaCl3-Mediated Chemoselective Addition

Best for: High-value substrates where -78°C alone yields <80% selectivity.

Reagents:

  • Formyl Benzoate (1.0 equiv)

  • 
     (Grignard, 1.1 equiv)
    
  • 
     (0.6 M in THF, commercially available or prepared via Knochel method [2])[3]
    

Step-by-Step:

  • Drying: Flame-dry a 3-neck flask under Argon flow.

  • Solvation: Dissolve Formyl Benzoate in anhydrous THF (0.5 M concentration).

  • Complexation: Add

    
     solution (1.0 equiv) at room temperature. Stir for 30 mins.
    
    • Why: This forms the Lewis Acid-Carbonyl complex. The solution may turn slightly turbid; this is normal.

  • Cooling: Cool the mixture to -20°C (Note: LaCl3 allows higher temps than -78°C, which is energetically efficient, but -40°C is safer for beginners).

  • Addition: Add

    
     dropwise over 30 minutes.
    
  • Monitoring: TLC should show rapid consumption of the aldehyde. The ester spot should remain unchanged.

  • Quench: Pour into saturated aqueous

    
     mixed with ice.
    
    • Tip: If an emulsion forms (common with Lanthanum), add 10% Rochelle's Salt (Potassium Sodium Tartrate) solution and stir vigorously for 1 hour to chelate the metal.

Protocol B: The "Turbo" Preparation (Inverse Scenario)

Scenario: You need to MAKE a Grignard from a bromo-formyl-benzoate. Issue: You cannot make this via Mg metal insertion; the Grignard will instantly attack its own aldehyde (intermolecular polymerization).

Solution: Iodine-Magnesium Exchange using Knochel-Hauser Base [3].

  • Substrate: Aryl iodide (preferred over bromide) containing the ester/aldehyde.

  • Reagent:

    
     (Turbo Grignard).[4][5]
    
  • Temp: -40°C to -78°C.

  • Mechanism: The I/Mg exchange is faster than the nucleophilic attack on the aldehyde at this temperature.

  • Trapping: Once the Grignard is formed at -78°C, add your external electrophile immediately.

Module 4: Troubleshooting Data & FAQs
Selectivity vs. Temperature Data

Typical results for PhMgBr addition to Methyl 4-formylbenzoate:

ConditionTemperatureAdditiveYield (Aldehyde Product)Yield (Ester Attack)
Standard

None45%40%
Cryogenic

None82%8%
Mediated


94% <1%
FAQ: Common Failures

Q: My Grignard reagent seems "dead" or the titer is off. A: Do not rely on color changes. Titrate using Salicylaldehyde Phenylhydrazone .[6][7][8][9][10]

  • Why: It is a specific indicator for active C-Mg bonds.

  • Method: Dissolve indicator in THF (orange). Add Grignard until it turns bright yellow (endpoint). This ensures you aren't adding excess reagent which promotes ester attack [4].

Q: I isolated the product, but the ester hydrolyzed during workup. A: You likely used strong acid (HCl) to quench.

  • Fix: Use saturated Ammonium Chloride (

    
    ). It buffers the pH to ~9, which is safe for benzoates. If the magnesium salts don't dissolve, use the Rochelle's Salt method mentioned in Protocol A.
    

Q: Can I use CeCl3 instead of LaCl3? A: Yes (Imamoto conditions), but


 is generally more soluble in THF and easier to handle than the often hygroscopic Cerium(III) chloride heptahydrate that requires rigorous drying [5].
References
  • Krasovskiy, A., & Knochel, P. (2006).[11] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[12] Angewandte Chemie International Edition.

  • Krasovskiy, A., Kopp, F., & Knochel, P. (2006). Soluble Lanthanide Salts (LnCl3⋅2 LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Derivatives. Angewandte Chemie.

  • Bao, R. L., & Zhang, R. (2024). Recent Advances in the Synthesis of Tertiary Amines via Lanthanum-Mediated Reactions. Royal Society of Chemistry.[7]

  • Love, B. E., & Jones, E. G. (1999). The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents. The Journal of Organic Chemistry.

  • Imamoto, T., et al. (1989). Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents.[3] Journal of the American Chemical Society.

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Validation & Comparative

A Guide to the ¹H-NMR Spectroscopic Analysis of Methyl 2,6-difluoro-5-formylbenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H-NMR), stands as a cornerstone for its ability to provide detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H-NMR spectrum of Methyl 2,6-difluoro-5-formylbenzoate, a substituted aromatic compound with potential applications in medicinal chemistry.

This guide will delve into the predicted ¹H-NMR spectrum of the title compound and provide a comparative analysis with structurally related molecules. By understanding the influence of various functional groups on the proton chemical environment, researchers can gain valuable insights for the characterization of similar complex molecules.

Predicted ¹H-NMR Spectrum of this compound

The structure of this compound contains several key proton environments that will give rise to distinct signals in the ¹H-NMR spectrum. Based on established principles of NMR spectroscopy and analysis of similar structures, the following spectral characteristics are anticipated:

  • Aromatic Protons (H-3 and H-4): The benzene ring has two remaining protons at positions 3 and 4. Due to the strong electron-withdrawing effects of the two fluorine atoms, the formyl group, and the methyl ester group, these protons are expected to be significantly deshielded and resonate at a downfield chemical shift, likely in the range of 7.5-8.5 ppm. The proton at the 3-position is expected to appear as a triplet of doublets (td) due to coupling with the adjacent fluorine at the 2-position and the proton at the 4-position. The proton at the 4-position will likely appear as a doublet of doublets (dd) due to coupling with the proton at the 3-position and the fluorine at the 6-position.

  • Aldehyde Proton (-CHO): The proton of the formyl group is highly deshielded and will appear as a singlet in the far downfield region of the spectrum, typically between 9.5 and 10.5 ppm.

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are in a shielded environment and will appear as a sharp singlet further upfield, generally in the range of 3.8-4.0 ppm.

Comparative ¹H-NMR Spectral Analysis

To contextualize the predicted spectrum of this compound, it is instructive to compare it with the known spectra of structurally analogous compounds.

Compound NameKey Proton Signals and their Chemical Shifts (δ, ppm)
Methyl 2,6-difluorobenzoate Aromatic protons are expected to be in the range of 7.0-7.6 ppm. The methyl ester protons will appear around 3.9 ppm.
3,4-Difluorobenzaldehyde The aldehyde proton resonates around 9.8 ppm. The aromatic protons show complex splitting patterns between 7.4 and 7.8 ppm.[1][2]
Methyl 4-formylbenzoate The aldehyde proton is observed at approximately 10.1 ppm. The aromatic protons appear as two doublets around 7.9 and 8.2 ppm. The methyl ester protons are at about 3.9 ppm.[3][4][5]
Methyl 2-fluorobenzoate The aromatic protons are observed in the range of 7.1-7.9 ppm, with the proton ortho to the fluorine showing a characteristic doublet of triplets. The methyl ester protons appear around 3.9 ppm.[6]

This comparative analysis highlights the predictable electronic effects of the substituents on the chemical shifts of the aromatic protons. The presence of two fluorine atoms in this compound is expected to cause a significant downfield shift of the remaining aromatic protons compared to a non-fluorinated analogue.

Experimental Protocol for High-Quality ¹H-NMR Spectrum Acquisition

To obtain a high-resolution ¹H-NMR spectrum of this compound, the following experimental protocol is recommended:

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (≥95%) to avoid interference from impurities.[7]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[8][9][10]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[8][9][10]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[11]

  • Sample Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[10]

  • NMR Tube: Transfer the filtered solution into a clean, dry, and high-quality 5 mm NMR tube.

Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

    • Integration: Integrate the signals to determine the relative number of protons for each resonance.

    • Peak Picking: Identify the chemical shift of each peak.

Visualizing Molecular Connectivity through NMR

The following diagram illustrates the structure of this compound and highlights the key proton environments relevant to the ¹H-NMR spectrum.

Caption: Molecular structure of this compound with key proton groups labeled.

Conclusion

The ¹H-NMR spectrum provides an unambiguous fingerprint for the structural confirmation of this compound. By understanding the predicted chemical shifts and coupling patterns, and by comparing them with related structures, researchers can confidently identify this molecule and similar complex aromatic compounds. The detailed experimental protocol provided herein serves as a robust guide to ensure the acquisition of high-quality, reproducible NMR data, which is a critical step in the rigorous characterization of compounds in the drug discovery and development pipeline.

References

  • PubChem. 3,4-Difluorobenzaldehyde. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]

  • The Royal Society of Chemistry. DIBALH: From Known Fundamental to an Unusual Reaction; Chemoselective Partial Reduction of Tertiary Amides in the Presence of Esters. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • PubChem. Methyl 4-Formylbenzoate. [Link]

Sources

A Comparative Guide to the 13C-NMR Chemical Shift of the Ester Carbonyl in 2,6-Difluoro-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 13C-NMR chemical shift for the ester carbonyl carbon in methyl 2,6-difluoro-5-formylbenzoate. In the absence of direct, published experimental data for this specific molecule, this document establishes a robust estimation through a comparative analysis of structurally related compounds and the application of established principles of NMR spectroscopy. We will deconstruct the electronic and steric contributions of the aromatic substituents to predict the chemical environment of the target carbonyl group, offering researchers a framework for interpreting spectra of similarly complex molecules.

Foundational Principles: Factors Governing Carbonyl 13C Chemical Shifts

The chemical shift of a carbonyl carbon in 13C-NMR is a sensitive probe of its local electronic environment. Generally, the resonance for ester carbonyls appears in the range of 160-185 ppm.[1][2][3] The precise position is modulated by several key factors:

  • Hybridization and Electronegativity: The sp² hybridization and the direct attachment to two electronegative oxygen atoms make the carbonyl carbon electron-deficient (deshielded), causing it to resonate far downfield compared to sp³ carbons.

  • Inductive Effects: Electron-withdrawing groups attached to the aromatic ring or the ester's alkyl chain pull electron density away from the carbonyl carbon, causing further deshielding and a downfield shift (higher ppm value). Conversely, electron-donating groups increase shielding and cause an upfield shift.[4]

  • Resonance (Mesomeric) Effects: Substituents that can donate or withdraw electron density through the π-system of the benzene ring significantly alter the electron density at the carbonyl carbon. Electron-withdrawing groups in conjugation with the carbonyl group are particularly effective at deshielding it.

  • Steric and Ortho Effects: Substituents positioned ortho to the ester group can introduce steric hindrance, potentially forcing the carbonyl group out of the plane of the aromatic ring.[5] This disruption of coplanarity can inhibit resonance effects, leading to complex and sometimes counterintuitive shifts.

The interplay of these effects dictates the final observed chemical shift. Our analysis will proceed by systematically evaluating the contribution of each substituent on the benzoate ring.

Deconstructing the Molecule: A Substituent-Based Comparative Analysis

To predict the chemical shift for the ester carbonyl in this compound, we will build a comparative model starting from a simple baseline and incrementally adding the relevant substituents.

Baseline Reference: Methyl Benzoate

The carboxyl carbon of benzoic acid resonates around 172 ppm.[6] In its corresponding methyl ester, methyl benzoate, this value is similar. This provides our foundational reference point. Any deviation from this value in our target molecule is a direct consequence of the added formyl and fluorine substituents.

Introducing the Substituents:
  • The Formyl Group (-CHO): The formyl group is a potent electron-withdrawing substituent through both induction and resonance. When placed on the aromatic ring, it significantly deshields other carbons. For instance, in 3-formylbenzoic acid, the carboxylic acid carbon is expected to be slightly deshielded compared to benzoic acid itself. This effect is primarily transmitted via the sigma framework (inductive) and to a lesser extent through the pi system from the meta position.

  • The Fluorine Atoms (-F): Fluorine presents a dualistic nature. It is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). Simultaneously, its lone pairs can participate in resonance, acting as a π-electron donor (+R).[5] In the case of 2,6-difluoro substitution, the two ortho-fluorine atoms exert a strong cumulative inductive pull on the ipso-carbon (C1, attached to the ester) and the surrounding ring system. This strong deshielding influence is expected to dominate and shift the ester carbonyl signal downfield.

Synergistic Effects in this compound

The combination of three strongly electron-withdrawing groups on the benzoate ring creates a highly electron-deficient system.

  • Cumulative Deshielding: The two ortho-fluorines and the meta-formyl group work in concert to withdraw electron density from the aromatic ring and, consequently, from the ester carbonyl carbon.

  • Dominant Inductive Effect: The powerful inductive effects of the fluorines, combined with the withdrawing nature of the formyl group, are anticipated to be the primary drivers of the chemical shift, leading to a significant downfield displacement compared to methyl benzoate.

The logical workflow for this analysis is depicted below.

G cluster_0 Substituent Effect Analysis A Baseline: Methyl Benzoate (~170 ppm) B Effect 1: Meta-Formyl Group (Strong -I, -R effect) A->B C Effect 2: Di-ortho-Fluoro Groups (Very Strong -I, Weak +R effect) A->C D Combined Influence: Cumulative Electron Withdrawal B->D C->D E Predicted Shift for Target Molecule: Significantly Downfield (>165 ppm) D->E

Caption: Logical flow of substituent effect analysis.

Quantitative Comparison: Predicted vs. Reference 13C-NMR Shifts

To provide a quantitative estimate, we utilize computational NMR prediction algorithms alongside experimental data for analogous compounds.[7][8][9] These tools employ extensive databases and machine learning to calculate chemical shifts with increasing accuracy.

CompoundCarbonyl TypeKey SubstituentsExpected Carbonyl Shift (ppm)Rationale
Benzoic AcidCarboxylic AcidNone~172.5[10]Baseline reference for an aromatic acid.
4-Formylbenzoic AcidCarboxylic Acidpara-CHO~169.1 (in DMSO)[10]The electron-withdrawing formyl group deshields the carbonyl carbon. Note: Solvent effects are significant.
Methyl 2-fluorobenzoateEsterortho-F~164-166The ortho-fluoro group exerts a strong inductive effect.
This compound Ester 2,6-di-F, 5-CHO ~160-165 (Predicted) Strong cumulative deshielding from three electron-withdrawing groups.

Note: Predicted values are estimations and can vary between different prediction software and solvents. The value for 4-formylbenzoic acid is from experimental data in DMSO, which can influence shifts compared to the more common CDCl₃.

The prediction suggests the ester carbonyl carbon of the target molecule will resonate in the range of 160-165 ppm . The slight upfield shift compared to a simple benzoic acid is a known anomaly in some highly substituted systems where complex steric and electronic interactions are at play.[5] However, the key takeaway is its distinct position influenced by the unique substitution pattern.

Standard Operating Protocol: Acquiring a High-Resolution 13C-NMR Spectrum

To validate these predictions experimentally, the following protocol is recommended for acquiring a quantitative 13C-NMR spectrum.

1. Sample Preparation:

  • Accurately weigh 20-50 mg of the solid this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing power and well-defined solvent residual peak (~77.16 ppm).
  • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Spectrometer Setup & Calibration:

  • Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).
  • Lock the spectrometer on the deuterium signal of the CDCl₃.
  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS or solvent peak shape.

3. Acquisition Parameters:

  • Experiment: Use a standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker systems).
  • Spectral Width: Set a spectral width of ~240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals, especially the downfield carbonyls, are captured.
  • Pulse Angle: Use a 30-degree pulse angle to allow for faster repetition without saturating the signals.
  • Relaxation Delay (d1): Set a relaxation delay of 2 seconds. Quaternary carbons, like the ester carbonyl, have longer relaxation times, and this delay helps in obtaining a more quantitative signal.
  • Acquisition Time (aq): Aim for an acquisition time of at least 1-2 seconds for good resolution.
  • Number of Scans (ns): Collect a sufficient number of scans (e.g., 1024 to 4096) to achieve an adequate signal-to-noise ratio, as 13C has a low natural abundance.

4. Data Processing:

  • Apply an exponential multiplication (line broadening of 0.5-1.0 Hz) to improve the signal-to-noise ratio.

  • Perform a Fourier transform.

  • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the CDCl₃ peak to 77.16 ppm.

  • Integrate the peaks and identify the chemical shifts.

    Caption: Standard workflow for 13C-NMR data acquisition.

Conclusion

The 13C-NMR chemical shift of the ester carbonyl carbon in this compound is governed by the powerful and cumulative electron-withdrawing effects of its aromatic substituents. Through a comparative analysis with simpler, related structures, we predict this signal to appear in the downfield region of the ester carbonyl range, estimated computationally to be between 160-165 ppm . This prediction is based on the dominant inductive effects of the two ortho-fluorine atoms and the meta-formyl group, which create a highly electron-deficient carbonyl center. This guide provides both the theoretical framework for this prediction and the practical experimental protocol required for its verification, serving as a valuable resource for researchers in structure elucidation and reaction monitoring.

References

  • Supporting Information for a publication containing various NMR spectra. 10

  • Stothers, J. B. (1965). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Journal of Chemistry, 43(3), 643-653. 11

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. 1

  • Gnanasekaran, C., & Palamisamy, K. (2007). Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. ResearchGate. 5

  • CASPRE - 13C NMR Predictor. 12

  • Mnova Predict | Accurate Prediction. 7

  • 13-C NMR Chemical Shift Table. 2

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. 8

  • 13C NMR Chemical Shifts Table. 3

  • Predict 13C carbon NMR spectra. 9

  • Ananthakrishna Nadar, P., & Gnanasekaran, C. (1987). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(3), 181-186. 4

  • 13C NMR predictor. 13

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm. 6

  • Mizyuk, V., Shibanov, V., Kobrin, L., Marshalok, G., & Elagin, G. (2008). Peculiarities of NMR 13C spectra of benzoic acid and saturated alkylbenzoates. I. Chemical shift of benzoyl fragment hydrocarbon atoms. Chemistry & Chemical Technology, 2(2), 77-83. 14

Sources

Decoding the Carbonyl: A Comparative Guide to IR Spectroscopy of Fluorinated Formyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in pharmaceutical and materials science, the strategic incorporation of fluorine can dramatically alter a molecule's properties. Fluorinated formyl esters (R-O-C(O)F), a class of compounds combining the features of an ester with a highly reactive acyl fluoride, present a unique spectroscopic challenge. Understanding their characteristic infrared (IR) signatures is paramount for reaction monitoring, quality control, and structural elucidation.

This guide provides an in-depth comparison of the IR spectroscopic peaks of fluorinated formyl esters against their more common non-fluorinated ester and acyl halide counterparts. We will explore the electronic effects that govern the vibrational frequencies of the key functional groups and provide a practical framework for spectral interpretation, supported by experimental data and established principles.

The Decisive Influence of Electronegativity on the Carbonyl Stretch

The carbonyl (C=O) stretching vibration is one of the most intense and diagnostic peaks in an IR spectrum.[1] Its position is exquisitely sensitive to the electronic environment. The fundamental principle at play is the interplay between two opposing electronic effects: the inductive effect and the resonance effect.

  • Inductive Effect (I): Electronegative atoms attached to the carbonyl carbon pull electron density away through the sigma bond network. This withdrawal of density strengthens the C=O bond, increasing its force constant and shifting the stretching frequency to a higher wavenumber (a "blue shift").

  • Resonance Effect (R): Lone pairs of electrons on an adjacent atom (like the oxygen in an ester or the halogen in an acyl halide) can be donated into the carbonyl π* antibonding orbital. This delocalization of electrons lengthens and weakens the C=O bond, decreasing its bond order and shifting the stretching frequency to a lower wavenumber (a "red shift").

The final position of the C=O peak is a net result of these two competing forces.

A Comparative Analysis: Ketones, Esters, and Acyl Halides

Let's consider a simple ketone like acetone as a baseline. Its C=O stretch appears around 1715 cm⁻¹.

  • Esters (e.g., Ethyl Acetate): In an ester, an oxygen atom is attached to the carbonyl carbon. This oxygen exerts a strong electron-withdrawing inductive effect due to its high electronegativity. However, it also has lone pairs that can participate in resonance. For esters, the inductive effect typically outweighs the resonance effect, leading to a stronger C=O bond compared to a ketone. Consequently, the C=O stretch for aliphatic esters is found at a higher frequency, typically in the 1750-1735 cm⁻¹ range.[2]

  • Acyl Chlorides (e.g., Acetyl Chloride): Replacing the -OR group of an ester with a chlorine atom further amplifies the inductive effect. Chlorine is highly electronegative, strongly pulling electron density from the carbonyl carbon. While chlorine also has lone pairs, the orbital overlap between carbon's 2p and chlorine's 3p orbitals is poor, making resonance donation less effective than in an ester. The dominant inductive withdrawal results in a significant blue shift of the C=O stretch to ~1800 cm⁻¹ .[3]

  • Acyl Fluorides (e.g., Acetyl Fluoride): Fluorine is the most electronegative element. Its inductive effect is maximal, leading to a very strong polarization of the C=O bond and a substantial increase in its force constant. This effect far surpasses any resonance donation from fluorine's lone pairs. As a result, acyl fluorides exhibit the highest C=O stretching frequencies among common carbonyl compounds, with acetyl fluoride absorbing at a remarkable 1869 cm⁻¹ .[4]

The Spectroscopic Signature of Fluorinated Formyl Esters

A fluorinated formyl ester, such as trifluoromethyl fluoroformate (CF₃OC(O)F), represents an extreme case. Here, the carbonyl carbon is bonded to two highly electronegative moieties: an ester oxygen and a fluorine atom.

  • The C=O Stretch: The combined inductive pull of the ester oxygen and the directly attached fluorine atom creates a highly electron-deficient carbonyl carbon. This leads to a very strong, stiff C=O bond. Consequently, the carbonyl stretching frequency in fluoroformate esters is exceptionally high, often appearing above 1850 cm⁻¹ . For example, the C=O stretch in trifluoromethyl fluoroformate has been identified at approximately 1888 cm⁻¹ through matrix isolation IR spectroscopy.[5] This positions it even higher than typical acyl fluorides, making it a highly distinctive peak.

  • The C-F and C-O Stretching Region: This region, typically between 1300 cm⁻¹ and 1000 cm⁻¹ , is often complex in fluorinated compounds due to vibrational coupling between C-F and C-O stretching modes.[2][6]

    • C-F Stretch: The C-F single bond stretch is typically very strong and appears in the 1400-1000 cm⁻¹ range. In a molecule like trifluoromethyl fluoroformate, multiple strong bands are observed due to symmetric and asymmetric stretches of the CF₃ group and the C-F stretch of the acyl fluoride moiety.[5]

    • C-O Stretches: Esters characteristically show two C-O stretching bands: one for the C(=O)-O bond and another for the O-R bond. These typically appear between 1300-1000 cm⁻¹. In fluorinated formyl esters, these bands will be present but may be convoluted with the intense C-F absorptions.

Comparative Data Summary

The following table summarizes the characteristic IR absorption frequencies for the key functional groups discussed, providing a clear guide for spectral comparison.

Compound ClassExampleC=O Stretch (cm⁻¹)Key Distinguishing Features
Aliphatic KetoneAcetone~1715Baseline for comparison.
Aliphatic EsterEthyl Acetate1750 - 1735[2]C=O stretch is higher than ketones; two C-O stretches are present (1300-1000 cm⁻¹).[2]
Acyl ChlorideAcetyl Chloride~1800[3]Very high C=O frequency due to strong inductive effect of chlorine.
Acyl FluorideAcetyl Fluoride~1869[4]Exceptionally high C=O frequency, higher than acyl chlorides.
Fluorinated Formyl Ester Trifluoromethyl Fluoroformate ~1888 [5]Extremely high C=O frequency; intense, complex C-F and C-O stretches (1300-1000 cm⁻¹).

Experimental Protocol: Acquiring an IR Spectrum of a Fluorinated Formyl Ester

This protocol outlines the steps for obtaining a high-quality IR spectrum of a volatile and reactive liquid sample, such as a fluorinated formyl ester, using an Attenuated Total Reflectance (ATR) FTIR spectrometer. ATR is ideal as it requires minimal sample volume and no dilution.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Sample of fluorinated formyl ester (handle in a fume hood with appropriate personal protective equipment)

  • Micropipette

  • Solvent for cleaning (e.g., isopropanol, acetone)

  • Lint-free wipes

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.

  • ATR Crystal Cleaning:

    • Generously wipe the ATR crystal surface with a lint-free wipe soaked in isopropanol.

    • Perform a final rinse with acetone to ensure no residue remains and allow the crystal to air dry completely.

  • Background Spectrum Acquisition:

    • With the clean, dry ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's inherent response, which will be subtracted from the sample spectrum.

    • Set the scan parameters: typically 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • In a fume hood, use a micropipette to carefully place a single small drop (1-2 µL) of the fluorinated formyl ester directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.

  • Sample Spectrum Acquisition:

    • Immediately initiate the sample scan using the same parameters as the background scan. The software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the key peaks. Look for the extremely high-frequency C=O stretch (>1850 cm⁻¹) and the complex, intense band pattern in the 1300-1000 cm⁻¹ region, characteristic of C-F and C-O stretches.

    • Compare the obtained peak positions with the reference data in the table above to confirm the functional group identity.

  • Clean-up:

    • Thoroughly clean the ATR crystal with solvent and lint-free wipes immediately after the measurement is complete.

Logical Workflow for Spectral Analysis

The following diagram illustrates the decision-making process when analyzing an IR spectrum to identify a fluorinated formyl ester.

IR_Analysis_Workflow Start Analyze IR Spectrum Check_Carbonyl Strong peak at >1650 cm⁻¹? Start->Check_Carbonyl Carbonyl_Present Carbonyl Group Present Check_Carbonyl->Carbonyl_Present Yes No_Carbonyl No Carbonyl Check_Carbonyl->No_Carbonyl No Is_Ester C=O peak at ~1740 cm⁻¹? Carbonyl_Present->Is_Ester Check_High_Freq C=O peak at >1850 cm⁻¹? FFE_Confirmed Fluorinated Formyl Ester Likely (Confirm with C-F/C-O region) Check_High_Freq->FFE_Confirmed Yes Other_Carbonyl Other Carbonyl (Ketone, Amide, etc.) Check_High_Freq->Other_Carbonyl No Is_Acyl_Halide C=O peak at ~1800-1870 cm⁻¹? Is_Ester->Is_Acyl_Halide No Ester_Confirmed Standard Ester Is_Ester->Ester_Confirmed Yes Is_Acyl_Halide->Check_High_Freq No Acyl_Halide_Confirmed Acyl Halide Is_Acyl_Halide->Acyl_Halide_Confirmed Yes Check_CF_CO Intense, complex bands at 1300-1000 cm⁻¹? FFE_Confirmed->Check_CF_CO

Caption: Workflow for identifying fluorinated formyl esters via IR spectroscopy.

Conclusion

The IR spectrum of a fluorinated formyl ester is highly characteristic, defined primarily by an exceptionally high-frequency carbonyl stretching vibration (often >1850 cm⁻¹) and a series of intense, complex absorptions in the fingerprint region corresponding to coupled C-F and C-O stretching modes. This unique spectral signature arises from the powerful electron-withdrawing inductive effects of both the ester oxygen and the directly bonded fluorine atom. By understanding these underlying electronic principles and comparing the spectrum to related compounds like standard esters and other acyl halides, researchers can confidently identify and characterize these reactive and synthetically valuable molecules.

References

  • Williams, G., & Owen, N. L. (1971). Spectroscopic studies of some substituted methyl formates. Part 2.—Infra-red spectra of methyl-fluoroformate, -cyanoformate and -propiolate. Transactions of The Faraday Society.
  • Fournier, R. P., et al. (2018). Vibrational Spectroscopy of Fluoroformate, FCO2–, Trapped in Helium Nanodroplets. The Journal of Physical Chemistry Letters, 9(9), 2305–2310. [Link]

  • PubChem. (n.d.). Ethyl fluoroformate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Do acyl fluorides exhibit resonance donation or inductive withdrawal?[Link]

  • Katon, J. E., & Griffin, M. G. (1973). Vibrational spectra and structure of methyl chloroformate and methyl chloroformate-d 3. The Journal of Chemical Physics, 59(11), 5868–5876. [Link]

  • ReFVer, S., et al. (2001). Structures and Conformations of Trifluoromethyl Fluoroformate and Perfluorodimethyl Carbonate. Inorganic Chemistry, 40(16), 4127–4133. [Link]

  • Rehbein, J., et al. (2019). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society, 141(42), 16844–16851. [Link]

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl methanoate. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • University of Wisconsin-Madison. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of C9H6F2O3

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The structural elucidation of novel chemical entities is a cornerstone of drug discovery and development. Mass spectrometry (MS) stands as a pivotal analytical technique, providing critical insights into molecular weight and structure through fragmentation analysis. This guide offers an in-depth examination of the predicted gas-phase fragmentation behavior of C9H6F2O3, using 6,7-Difluoro-1-benzofuran-2-carboxylic acid as a representative isomer. We will compare its fragmentation pattern, primarily under negative-ion electrospray ionization (ESI) conditions, with its non-fluorinated analog, benzofuran-2-carboxylic acid. This comparative analysis highlights the influence of fluorine substitution on ion stability and fragmentation pathways, providing researchers with a predictive framework for identifying similar structures in complex matrices.

Introduction: The Role of Fragmentation in Structural Analysis

In mass spectrometry, molecules are ionized and then broken apart into smaller, charged fragments. The pattern of these fragments serves as a molecular fingerprint, enabling detailed structural characterization.[1] For researchers in drug development, understanding these patterns is crucial for identifying metabolites, characterizing impurities, and confirming the structure of synthesized compounds.

The compound C9H6F2O3 represents a class of fluorinated aromatic carboxylic acids. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. However, the presence of highly electronegative fluorine atoms can significantly alter the fragmentation pathways compared to their non-fluorinated counterparts.[2] This guide focuses on 6,7-Difluoro-1-benzofuran-2-carboxylic acid (MW: 212.14 g/mol ), a plausible isomer, to explore these effects.

Experimental Design: A Validated Protocol for Fragmentation Analysis

To ensure reproducible and reliable fragmentation data, a robust experimental protocol is paramount. The following outlines a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow for analyzing aromatic carboxylic acids.

Experimental Protocol
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte (e.g., 6,7-Difluoro-1-benzofuran-2-carboxylic acid) in methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or without acid for negative mode).

  • Liquid Chromatography (LC) Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Analysis:

    • Instrument: Tandem quadrupole or Q-TOF mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes. Carboxylic acids typically yield strong signals in negative ion mode as the [M-H]⁻ ion.[3][4]

    • MS1 Scan: Scan from m/z 50 to 500 to identify the precursor ion.

    • MS/MS (Product Ion Scan):

      • Select the [M-H]⁻ ion (m/z 211.0) as the precursor.

      • Apply a range of collision energies (e.g., 10, 20, 40 eV) to induce fragmentation. Collision-induced dissociation (CID) is a common method for fragmenting ions in the gas phase.[1]

      • Acquire the product ion spectrum.

This self-validating protocol ensures that the observed fragmentation is a direct result of the molecule's structure under controlled conditions, providing a trustworthy basis for interpretation.

Fragmentation Analysis of 6,7-Difluoro-1-benzofuran-2-carboxylic acid

Under negative ion ESI conditions, the carboxylic acid readily deprotonates to form the carboxylate anion [M-H]⁻ at m/z 211.0 . This ion is selected as the precursor for MS/MS analysis. The primary fragmentation pathway is dominated by the loss of the carboxyl group.

The most facile and characteristic fragmentation for a carboxylate anion is the neutral loss of carbon dioxide (CO2), which has a mass of 44.01 Da.[5][6] This cleavage is energetically favorable and results in a highly stable product ion.

  • Key Fragmentation: [M-H]⁻ → [M-H-CO2]⁻ + CO2

  • Observed Transition: m/z 211.0 → m/z 167.0

This primary fragment at m/z 167.0 corresponds to the deprotonated 6,7-difluorobenzofuran anion. Further fragmentation of this ion can occur at higher collision energies, potentially involving the cleavage of the furan or benzene ring, though this would require significantly more energy.

G cluster_precursor Precursor Ion cluster_fragment Primary Fragment precursor [M-H]⁻ m/z 211.0 (C₉H₄F₂O₃⁻) fragment1 [M-H-CO₂]⁻ m/z 167.0 (C₈H₄F₂O⁻) precursor->fragment1  -CO₂ (44 Da)

Caption: Proposed ESI-MS/MS fragmentation of C9H6F2O3.

Comparative Analysis: The Influence of Fluorine

To understand the role of the difluoro substitution, we compare the fragmentation of our target molecule with its non-fluorinated analog, benzofuran-2-carboxylic acid (C9H6O3, MW: 162.14 g/mol ) .

Feature6,7-Difluoro-1-benzofuran-2-carboxylic acidBenzofuran-2-carboxylic acid
Molecular Formula C9H6F2O3C9H6O3
Molecular Weight 212.14162.14
Precursor Ion [M-H]⁻ m/z 211.0m/z 161.0
Primary Neutral Loss -CO2 (44 Da)-CO2 (44 Da)
Primary Fragment Ion m/z 167.0m/z 117.0
Secondary Fragmentation Ring cleavage (requires high energy)Ring cleavage (requires high energy)

The comparison reveals a striking similarity in the primary fragmentation pathway: both molecules readily lose CO2. This indicates that the carboxylic acid group dictates the initial, lowest-energy fragmentation, a common characteristic for this functional group.[5][7]

However, the fluorine atoms exert a significant, albeit subtle, influence:

  • Mass Shift: The most obvious effect is the mass shift. Each fluorine atom adds approximately 18 Da to the mass of the precursor and fragment ions compared to a hydrogen atom. This predictable shift is fundamental for identifying fluorinated analogs.

  • Ion Stability: The electron-withdrawing nature of fluorine atoms can stabilize the resulting [M-H-CO2]⁻ anion (m/z 167.0). This increased stability may mean that higher collision energy is required to induce further fragmentation of the difluorinated ion compared to its non-fluorinated counterpart (m/z 117.0). While difficult to quantify without direct experimental comparison, this is a well-understood principle in physical organic chemistry.

The NIST WebBook provides an electron ionization (EI) mass spectrum for the non-fluorinated analog, benzofuran-2-carboxylic acid.[8] In EI, the primary fragments observed are at m/z 118 ([M-CO2]•) and m/z 117 ([M-COOH]⁺), confirming that the loss of the carboxyl group in various forms is the dominant pathway across different ionization methods.

G cluster_fluorinated Fluorinated Analog (C₉H₆F₂O₃) cluster_nonfluorinated Non-Fluorinated Analog (C₉H₆O₃) F_M [M-H]⁻ m/z 211.0 F_F [M-H-CO₂]⁻ m/z 167.0 F_M->F_F -CO₂ NF_M [M-H]⁻ m/z 161.0 NF_F [M-H-CO₂]⁻ m/z 117.0 NF_M->NF_F -CO₂

Caption: Comparative fragmentation pathways of fluorinated vs. non-fluorinated analogs.

Conclusion

The mass spectrometry fragmentation pattern of C9H6F2O3, exemplified by 6,7-Difluoro-1-benzofuran-2-carboxylic acid, is predictably dominated by the neutral loss of CO2 from the deprotonated molecular ion in negative mode ESI-MS/MS. This results in a characteristic transition from m/z 211.0 to m/z 167.0 . While this primary pathway mirrors that of its non-fluorinated analog, the presence of fluorine atoms introduces a critical mass shift and likely enhances the stability of the resulting fragment ion. This guide provides researchers with the foundational logic and comparative data necessary to confidently identify and characterize this important class of fluorinated compounds.

References

  • Soga, T., & Heiger, D. N. (2000). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. PubMed. Available at: [Link]

  • ACS Publications. (2024, May 8). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

  • ACS Publications. (2008, March 26). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. Available at: [Link]

  • ResearchGate. (2024, May 9). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Available at: [Link]

  • ResearchGate. Fluorinated Aromatic Compounds. Available at: [Link]

  • PubMed. (2017, December 15). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Available at: [Link]

  • ResearchGate. (2025, August 6). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Available at: [Link]

  • Fragmentation and Interpretation of Spectra. (n.d.).
  • ResearchGate. (2017, August 16). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (n.d.). Mass spectra of fluorocarbons.
  • PubMed Central (PMC). (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

  • PubMed. (2007, November 15). Synthesis of benzofurazan derivatization reagents for carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Royal Society of Chemistry. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]

  • YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. Available at: [Link]

  • PubChem. (n.d.). 6-chloro-7-fluoro-1-benzofuran-2-carboxylic acid. Available at: [Link]

  • NIST WebBook. (n.d.). Benzofuran-2-carboxylic acid. Available at: [Link]

  • ResearchGate. (n.d.). Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Available at: [Link]

  • NIST WebBook. (n.d.). Benzofuran-2-carboxylic acid. Available at: [Link]

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Technical Guide: Reactivity Profile of 2,6-Difluoro vs. 2,4-Difluoro Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

High-Level Takeaway: The reactivity divergence between 2,6-difluorobenzoate and 2,4-difluorobenzoate is driven by the "Ortho Effect."

  • 2,6-Difluorobenzoate: Characterized by extreme steric shielding of the carbonyl , rendering the ester/acid functionality highly resistant to nucleophilic attack (hydrolysis/esterification). Conversely, the ring fluorines are activated for Nucleophilic Aromatic Substitution (

    
    ), but strictly at the ortho position.
    
  • 2,4-Difluorobenzoate: Exhibits standard electrophilic carbonyl reactivity , making it susceptible to rapid hydrolysis.[1] On the ring, it presents a regioselectivity challenge during

    
    , with competition between the 2-position (ortho) and 4-position (para).
    

Electronic & Steric Profiling[1][2]

Understanding the fundamental physical properties is prerequisite to predicting synthetic behavior.

Feature2,6-Difluorobenzoate2,4-DifluorobenzoateMechanistic Implication
Acid pKa 2.13 (Stronger Acid)2.85 2,6-isomer anion is stabilized by dual ortho-inductive effects and steric twisting that minimizes conjugation destabilization.
Carbonyl Sterics High (Shielded) Low (Exposed) The 2,6-fluorines create a "picket fence" around the carbonyl carbon, blocking nucleophile trajectory (

Burgi-Dunitz angle).
Ring Electronics Dual Ortho-ActivationOrtho + Para ActivationBoth isomers are electron-deficient, but the vector of activation differs.
Dipole Moment Lower (Symmetric vectors)Higher (Additive vectors)Affects solubility and binding affinity in protein pockets (e.g., ROR

t inverse agonists).
Structural Visualization

The following diagram illustrates the competing reactivity pathways based on the substitution pattern.

ReactivityMap Substrate26 2,6-Difluorobenzoate CarbonylAttack Carbonyl Attack (Hydrolysis/Esterification) Substrate26->CarbonylAttack RingAttack Ring Attack (SNAr) Substrate26->RingAttack Substrate24 2,4-Difluorobenzoate Substrate24->CarbonylAttack Substrate24->RingAttack Outcome26_CO BLOCKED High Activation Energy CarbonylAttack->Outcome26_CO 2,6-isomer Outcome24_CO RAPID Standard Kinetics CarbonylAttack->Outcome24_CO 2,4-isomer Outcome26_Ring ACTIVATED Exclusive Ortho-F Displacement RingAttack->Outcome26_Ring 2,6-isomer Outcome24_Ring COMPETITIVE Para (Major) vs Ortho (Minor) RingAttack->Outcome24_Ring 2,4-isomer

Figure 1: Decision tree for synthetic planning. Note the blocked carbonyl pathway for the 2,6-isomer.

Reactivity Case Study: Nucleophilic Acyl Substitution (Hydrolysis)

This section compares the stability of the ester bond. In drug development, this predicts metabolic stability (plasma esterases) and shelf-life.[1]

Comparative Analysis
  • 2,4-Difluorobenzoate: Undergoes alkaline hydrolysis via the standard

    
     mechanism. The electron-withdrawing fluorines actually accelerate the rate compared to unsubstituted benzoate by making the carbonyl carbon more electrophilic.
    
  • 2,6-Difluorobenzoate: The rate is orders of magnitude slower. The ortho-fluorines sterically inhibit the formation of the tetrahedral intermediate. To hydrolyze these esters, forcing conditions (high temperature, high pressure, or specific catalysts) are required.[1]

Experimental Protocol: Competitive Hydrolysis Assay

Objective: Quantify relative hydrolytic stability.

  • Preparation: Dissolve 1.0 mmol of Methyl 2,6-difluorobenzoate and 1.0 mmol of Methyl 2,4-difluorobenzoate in 10 mL of THF/Water (1:1).

  • Initiation: Add 2.0 equivalents of LiOH at 25°C.

  • Monitoring: Analyze aliquots via HPLC at t=5 min, 1 hr, and 24 hr.

  • Expected Result:

    • t=5 min: 2,4-isomer shows >50% conversion to acid; 2,6-isomer shows <1% conversion.[1]

    • t=24 hr: 2,4-isomer is fully consumed; 2,6-isomer remains largely intact (>90%).[1]

  • Causality: The steric bulk prevents the hydroxide ion from accessing the

    
     orbital of the carbonyl.
    

Reactivity Case Study: Nucleophilic Aromatic Substitution ( )

This is the primary method for functionalizing the ring (e.g., introducing amines or ethers for SAR expansion).

Regioselectivity & Mechanism[1][3]
  • 2,4-Difluorobenzoate:

    • Sites: C2 (ortho) and C4 (para).

    • Preference: Nucleophiles typically attack C4 (para).[1] Although C2 is inductively activated, the steric clash with the ester group discourages attack.

    • Risk: Formation of regioisomeric mixtures (e.g., 80:20 para:ortho), requiring difficult chromatographic separation.[1]

  • 2,6-Difluorobenzoate:

    • Sites: C2 and C6 (chemically equivalent).[1]

    • Preference: Exclusive substitution at the ortho position.

    • Advantage: Clean reaction profile with no regioisomers.[1]

Experimental Protocol: Amine Displacement

Objective: Synthesize a substituted aniline derivative.

  • Reagents: 1.0 equiv Benzoate substrate, 1.2 equiv Morpholine, 2.0 equiv

    
    , DMSO (0.5 M).
    
  • Conditions: Heat to 80°C for 4 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Data Interpretation:

    • 2,6-Substrate: Yields single product (2-morpholino-6-fluorobenzoate).[1]

    • 2,4-Substrate: Yields mixture.[1] Major product is 4-morpholino-2-fluorobenzoate.[1]

Mechanistic Diagram ( )

SNArMechanism cluster_0 Stabilization Factors Start Substrate + Nucleophile (Nu-) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Start->Meisenheimer Addition (Rate Limiting) Product Substituted Product + F- Meisenheimer->Product Elimination (Fast) Factor1 EWG (Ester) stabilizes negative charge Factor2 Ortho-F stabilizes via Induction (-I)

Figure 2: The addition-elimination pathway. In 2,6-difluoro systems, the Meisenheimer complex is stabilized by the inductive effect of the second ortho-fluorine.

Implications for Drug Design[1][4]

Parameter2,6-Difluoro Motif2,4-Difluoro Motif
Metabolic Stability High. Blocks metabolic soft spots at ortho positions; ester is resistant to plasma hydrolysis.[1]Moderate. Para-position is blocked, but ester is labile.[1]
Conformation Forces the carbonyl out of plane with the ring (dihedral angle ~33°), creating a unique 3D shape.Planar conformation is energetically accessible.[1]
Applications ROR

t inverse agonists, FtsZ inhibitors (Antibacterial).[1]
General bioisostere for phenyl groups.[1]

References

  • BenchChem. (2025).[1][2] Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids. Retrieved from

  • PubChem. (2025).[1][3] 2,6-Difluorobenzoic acid Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [3]

  • Barbier, T., et al. (2021).[1][4] Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition. Journal of Medicinal Chemistry. Retrieved from

  • Bioorganic & Medicinal Chemistry Letters. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl sulfones as RORγt inverse agonists. Retrieved from

  • Vapourtec. (2021).[1] Nucleophilic Aromatic Substitution (

    
    ) in Flow. Retrieved from 
    

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.